L-669,262
Description
Properties
IUPAC Name |
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17+,18+,19+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFVGFXQSJBAA-CKLJVHAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@H]([C@H]([C@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156565 | |
| Record name | L 669262 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130468-11-0 | |
| Record name | L 669262 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130468110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 669262 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Identity and Biological Activity of L-669,262: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-669,262 is a potent inhibitor of the enzyme squalene synthase, a critical component in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with this compound. While the designation "this compound" is likely an internal research code, extensive evidence points to this compound being a member of the zaragozic acid family, a class of fungal metabolites known for their powerful inhibition of squalene synthase. This guide will focus on Zaragozic Acid A, a prominent and well-characterized member of this family, which is also identified by the similar Merck research code L-694,599. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
Chemical Structure of Zaragozic Acid A (this compound)
Zaragozic Acid A possesses a complex and unique chemical architecture, characterized by a highly substituted 2,8-dioxabicyclo[3.2.1]octane core. This central scaffold is adorned with multiple carboxylic acid groups and two distinct side chains that are crucial for its biological activity.
Systematic Name (IUPAC): (1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-(Acetyloxy)-5-methyl-3-methylidene-6-phenylhexyl]-6-{[(2E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy}-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid[1]
SMILES String: CC--INVALID-LINK--C--INVALID-LINK--/C=C/C(=O)O[C@@H]1--INVALID-LINK--C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)--INVALID-LINK--CC3=CC=CC=C3)OC(=O)C">C@H--INVALID-LINK--[C@]2(O)C(=O)O[2]
Chemical Formula: C₃₅H₄₆O₁₄[3]
Molecular Weight: 690.73 g/mol [3]
The intricate stereochemistry of Zaragozic Acid A is a key determinant of its potent inhibitory activity.
Quantitative Biological Data
Zaragozic Acid A is a picomolar competitive inhibitor of squalene synthase.[4] Its efficacy has been quantified in various in vitro and in vivo systems.
| Parameter | Value | System | Reference |
| Ki (Squalene Synthase) | 78 pM | In vitro | [5] |
| IC₅₀ (Cholesterol Synthesis) | 6 µM | HepG2 cells | [2][5] |
| ED₅₀ (Hepatic Cholesterol Synthesis) | 0.2 mg/kg | Mice | [5] |
| IC₅₀ (Farnesyl Transferase) | 216 nM | In vitro | [5] |
| IC₅₀ (Geranylgeranyl Transferase I) | 50 nM | In vitro | [5] |
Experimental Protocols
Isolation and Purification of Zaragozic Acid A
Zaragozic acids are natural products isolated from fungal cultures. The following is a generalized protocol based on described methods:
-
Fermentation: A sterile fungal culture, such as Sporormiella intermedia, is grown in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.
-
Extraction: The culture broth is harvested and the mycelium is separated from the supernatant. The active compounds are extracted from the supernatant using a solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves techniques such as silica gel chromatography, followed by reverse-phase high-performance liquid chromatography (HPLC) to isolate Zaragozic Acid A to a high degree of purity.
Squalene Synthase Inhibition Assay
The inhibitory activity of this compound (Zaragozic Acid A) on squalene synthase can be determined using a radiometric assay:
-
Enzyme Preparation: Microsomes containing squalene synthase are prepared from rat liver or another suitable source.
-
Reaction Mixture: The assay mixture contains the microsomal enzyme preparation, a buffer solution, NADPH, and the substrate, [³H]-farnesyl pyrophosphate.
-
Inhibition: Varying concentrations of the inhibitor (Zaragozic Acid A) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion of farnesyl pyrophosphate to squalene.
-
Extraction and Quantification: The reaction is stopped, and the lipid-soluble products (including [³H]-squalene) are extracted. The amount of radioactivity in the extract is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
This compound (Zaragozic Acid A) exerts its biological effect by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol and other essential isoprenoids.
Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.
The inhibition of squalene synthase by this compound leads to a buildup of farnesyl pyrophosphate and a depletion of downstream products, including cholesterol. This reduction in intracellular cholesterol levels triggers a compensatory upregulation of the LDL receptor, which enhances the clearance of LDL cholesterol from the circulation.
Experimental Workflow: Screening for Squalene Synthase Inhibitors
The discovery of novel squalene synthase inhibitors often follows a systematic screening workflow.
A generalized workflow for the discovery of novel squalene synthase inhibitors.
This workflow begins with a high-throughput primary screen of a compound library to identify initial hits. These hits are then subjected to more rigorous secondary screening to confirm their activity and assess their selectivity. Promising compounds advance to lead optimization, which involves cell-based assays and, ultimately, in vivo studies to evaluate their potential as therapeutic agents.
References
L-669,262 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of the compound L-669,262, including its chemical identity, and available data from scientific literature.
Core Chemical Data
The fundamental chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 130468-11-0 | [1] |
| Molecular Formula | C27H42O6 | |
| IUPAC Name | (1S,7R,8R,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate |
Note: The molecular formula and IUPAC name are derived from the chemical structure associated with CAS number 130468-11-0.
Mechanism of Action: A Point of Clarification
Experimental Protocols
Signaling Pathway and Experimental Workflow Visualization
Due to the conflicting information regarding the primary mechanism of action, a definitive signaling pathway cannot be accurately depicted at this time. A diagram illustrating the HMG-CoA reductase pathway, which is the more strongly supported mechanism, is provided below for contextual understanding.
Caption: HMG-CoA Reductase Inhibition by this compound.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For the most accurate and detailed information, consulting the primary scientific literature is strongly recommended.
References
Unraveling the Synthesis and Purification of L-669,262: A Technical Guide
Despite extensive investigation, the specific chemical structure and detailed synthesis and purification protocols for the compound designated as L-669,262 are not publicly available. It is understood that this compound is an internal research code used by Merck for a farnesyl-protein transferase inhibitor developed in the 1990s.
Farnesyl-protein transferase inhibitors (FTIs) are a class of compounds that block the action of the farnesyltransferase enzyme, which is crucial for the function of the Ras protein, a key player in cell growth and proliferation. The Ras signaling pathway is often dysregulated in cancer, making FTIs a target for anti-cancer drug development.
While the specific details for this compound remain proprietary, this guide will provide a representative overview of the synthesis and purification of a tricyclic farnesyl-protein transferase inhibitor, based on publicly available information for similar compounds developed by Merck during the same period. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies likely employed for a compound like this compound.
Representative Synthesis of a Tricyclic Farnesyl-Protein Transferase Inhibitor
The synthesis of tricyclic FTIs typically involves a multi-step process to construct the core heterocyclic scaffold and subsequently append the necessary side chains that contribute to the compound's inhibitory activity. The following is a generalized synthetic scheme.
A logical workflow for the synthesis is presented below:
Caption: Generalized workflow for the synthesis of a tricyclic FTI.
Experimental Protocols
Step 1: Formation of the Tricyclic Core
A common strategy to form a tricyclic core involves the condensation and cyclization of appropriately substituted starting materials. For instance, a substituted aniline could be reacted with a dicarbonyl compound or its equivalent, followed by an intramolecular cyclization reaction to form the heterocyclic core.
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Reaction Conditions: Typically carried out in a high-boiling point solvent such as toluene or xylene with azeotropic removal of water.
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Catalyst: Often acid-catalyzed, using reagents like p-toluenesulfonic acid.
-
Temperature: Elevated temperatures are usually required to drive the reaction to completion.
Step 2 & 3: Introduction of Side Chains
Once the tricyclic core is synthesized, the side chains are introduced through various functionalization reactions. These side chains are critical for the compound's interaction with the farnesyltransferase enzyme.
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Alkylation/Acylation: The core may have reactive sites (e.g., amines, hydroxyls) that can be alkylated or acylated to introduce desired substituents.
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Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for attaching aryl or heteroaryl moieties.
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Reagents: A wide range of reagents can be used, including alkyl halides, acid chlorides, boronic acids, and organohalides, depending on the desired side chain.
Purification of the Final Compound
Purification of the final tricyclic FTI is crucial to remove impurities, unreacted starting materials, and by-products. A multi-step purification process is typically employed.
A typical purification workflow is outlined below:
Caption: A standard workflow for the purification of a synthesized FTI.
Experimental Protocols
1. Extraction:
The crude reaction mixture is typically worked up by extraction. This involves dissolving the mixture in a suitable organic solvent and washing it with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove water-soluble impurities.
2. Column Chromatography:
Flash column chromatography is a standard technique for purifying organic compounds.
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Stationary Phase: Silica gel is commonly used as the stationary phase.
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Mobile Phase: A solvent system (eluent) of appropriate polarity is chosen to separate the desired compound from impurities. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often employed.
3. Crystallization:
Crystallization is a powerful technique for obtaining highly pure solid compounds.
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Procedure: The purified compound from chromatography is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. The solution is then allowed to cool slowly, leading to the formation of crystals of the pure compound.
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Solvent Selection: The choice of solvent is critical and often determined through experimentation.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of a representative tricyclic FTI.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Cyclization | Substituted Aniline, Dicarbonyl | Toluene | 110 | 12 | 75 |
| 2 | Alkylation | Intermediate 1, Alkyl Halide | DMF | 60 | 6 | 85 |
| 3 | Suzuki Coupling | Intermediate 2, Boronic Acid | Dioxane/H₂O | 90 | 8 | 80 |
Table 2: Purification and Analytical Data
| Purification Step | Method | Purity after Step (%) | Overall Yield (%) | Analytical Method | Result |
| Extraction | Liquid-Liquid | ~70 | - | - | - |
| Column Chromatography | Silica Gel | 95 | 55 | HPLC | Single major peak |
| Crystallization | Solvent Recrystallization | >99 | 48 | ¹H NMR, ¹³C NMR, MS | Consistent with structure |
Signaling Pathway Inhibition
Farnesyl-protein transferase inhibitors like this compound act by blocking a key step in the Ras signaling pathway.
The diagram below illustrates the point of intervention of FTIs in the Ras signaling cascade:
Caption: Mechanism of action of FTIs in the Ras signaling pathway.
An In-Depth Technical Guide to L-669,262: Physical and Chemical Properties
Despite a comprehensive search for the physical and chemical properties of the compound designated as L-669,262, a definitive public record of a farnesyl transferase inhibitor with this specific identifier could not be located. It is highly probable that this compound was an internal development code used by a pharmaceutical company, likely Merck given the "L-" prefix convention, for a compound that did not advance to public clinical trials or was not widely disclosed in scientific literature under this name.
While specific data for this compound is unavailable, this guide will provide a comprehensive overview of the physical and chemical properties, signaling pathways, and experimental protocols relevant to the broader class of farnesyltransferase inhibitors (FTIs), to which this compound is understood to belong. This information is curated for researchers, scientists, and drug development professionals.
General Physical and Chemical Properties of Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors are a diverse class of compounds, typically small molecules, designed to inhibit the enzyme farnesyltransferase (FTase). Their physical and chemical properties vary widely depending on their specific chemical scaffold. However, some general characteristics can be summarized.
| Property | General Description |
| Molecular Formula | Varies significantly based on the inhibitor's core structure. |
| Molecular Weight | Typically ranges from 300 to 600 g/mol . |
| Melting Point | Generally crystalline solids with defined melting points, though this is highly structure-dependent. |
| Solubility | Solubility varies. Early peptidomimetic inhibitors often had poor aqueous solubility, while later non-peptidomimetic and heterocyclic inhibitors were optimized for better oral bioavailability and solubility in physiological media. |
| Stability | Stability is a key consideration in drug design. FTIs are generally stable under physiological conditions, but specific liabilities depend on the functional groups present. |
| Lipophilicity (LogP) | Often designed to have moderate lipophilicity to ensure good membrane permeability and target engagement within the cell. |
Mechanism of Action and Signaling Pathways
Farnesyltransferase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) lipid group to a cysteine residue within a C-terminal "CAAX box" motif of the target protein. This modification is essential for the proper localization of these proteins to the cell membrane, a prerequisite for their signaling functions.
By inhibiting FTase, FTIs prevent the farnesylation of key signaling proteins, thereby disrupting their downstream signaling cascades. The primary target of FTI development was the Ras signaling pathway, which is frequently hyperactivated in human cancers.
Ras Signaling Pathway and FTI Intervention
The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors.
Caption: The Ras signaling pathway and the inhibitory action of FTIs.
Experimental Protocols
The development and characterization of farnesyltransferase inhibitors involve a range of in vitro and in vivo experiments. Below are generalized protocols for key assays.
In Vitro Farnesyltransferase Activity Assay
This assay is fundamental to determining the potency of a potential FTI.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against farnesyltransferase.
Principle: The assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) onto a substrate protein, typically Ras or a surrogate peptide like biotinylated-lamin B.
Generalized Protocol:
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Reaction Mixture Preparation: In a microtiter plate, combine a buffered solution (e.g., HEPES or Tris-HCl, pH 7.5) containing MgCl₂, ZnCl₂, and DTT.
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Enzyme and Substrate Addition: Add a known concentration of recombinant human farnesyltransferase and the acceptor substrate (e.g., biotin-lamin B peptide).
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Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
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Initiation of Reaction: Start the reaction by adding [³H]FPP.
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Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
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Termination and Capture: Stop the reaction by adding a stop solution (e.g., EDTA). Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, farnesylated peptide.
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Detection: After washing to remove unincorporated [³H]FPP, measure the radioactivity of the captured product using a scintillation counter.
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Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
The following diagram outlines the workflow for this in vitro assay.
Caption: Workflow for an in vitro farnesyltransferase activity assay.
Cellular Assay for Inhibition of Protein Prenylation
This assay determines the ability of an FTI to inhibit protein farnesylation within a cellular context.
Objective: To assess the effective concentration (EC50) of a compound for inhibiting the processing of a farnesylated protein in cultured cells.
Principle: The assay often utilizes Western blotting to detect a shift in the electrophoretic mobility of a farnesylated protein. Unfarnesylated proteins migrate more slowly on an SDS-PAGE gel.
Generalized Protocol:
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Cell Culture: Plate cells (e.g., a cancer cell line with a known Ras mutation) and allow them to adhere.
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Compound Treatment: Treat the cells with the FTI at various concentrations for a specific duration (e.g., 18-24 hours).
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Cell Lysis: Harvest the cells and prepare whole-cell lysates.
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Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
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SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
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Immunodetection: Probe the membrane with a primary antibody specific for a farnesylated protein (e.g., HDJ-2 or Lamin A/C). A loading control (e.g., β-actin) should also be probed.
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Visualization: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities for the processed (farnesylated) and unprocessed (unfarnesylated) forms of the protein to determine the EC50.
Conclusion
While the specific identity and properties of this compound remain elusive in the public domain, the extensive research into the class of farnesyltransferase inhibitors provides a robust framework for understanding its likely characteristics and mechanism of action. The development of FTIs has been a cornerstone of targeted cancer therapy research, paving the way for the investigation of other protein post-translational modifications as therapeutic targets. The experimental protocols outlined in this guide represent the standard methods used to characterize such inhibitors and are applicable to the evaluation of any novel FTI. Further investigation into historical patent literature or internal company archives may be necessary to uncover the specific details of this compound.
L-669,262 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of L-669,262
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective inhibitor of the enzyme squalene synthase, a critical component of the cholesterol biosynthesis pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream effects of its inhibitory action, and its place within the broader context of lipid-lowering agents. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on the available scientific literature.
Introduction: The Role of Squalene Synthase in Cholesterol Biosynthesis
Cholesterol, an essential lipid for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids, is produced through a complex multi-step pathway known as the cholesterol biosynthesis pathway.[1][2] A key regulatory enzyme in this pathway is squalene synthase (also known as farnesyl-diphosphate farnesyltransferase). This enzyme catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This reaction is a critical branch point, as FPP is also a precursor for other essential non-sterol isoprenoids. By targeting squalene synthase, it is possible to specifically inhibit cholesterol production without affecting the synthesis of these other vital molecules, a potential advantage over other lipid-lowering drugs like statins which act further upstream.[1]
This compound: A Squalene Synthase Inhibitor
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of squalene synthase. By binding to the enzyme, this compound prevents the substrate, farnesyl pyrophosphate, from accessing the active site, thereby blocking the synthesis of squalene and all subsequent downstream products, including cholesterol.
The inhibition of cholesterol synthesis by this compound triggers a cellular response aimed at restoring cholesterol homeostasis. This response includes the upregulation of the expression of several key genes involved in cholesterol metabolism. A notable effect is the increased expression of the LDL receptor gene.[3] This leads to an increase in the number of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[2]
The following diagram illustrates the signaling pathway of cholesterol biosynthesis and the point of inhibition by this compound.
Experimental Protocols
While specific experimental protocols for this compound are not publicly detailed, the following represents a generalized methodology for evaluating squalene synthase inhibitors, based on common practices in the field.
In Vitro Squalene Synthase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the squalene synthase enzyme.
Materials:
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Purified recombinant squalene synthase enzyme.
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[³H]-Farnesyl pyrophosphate (radiolabeled substrate).
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NADPH.
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Assay buffer (e.g., potassium phosphate buffer with MgCl₂ and a reducing agent like DTT).
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Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
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Scintillation fluid and vials.
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Liquid scintillation counter.
Procedure:
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Prepare a reaction mixture containing assay buffer, NADPH, and the purified squalene synthase enzyme.
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Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
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Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-FPP.
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Allow the reaction to proceed for a defined period.
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Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract the lipid products).
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Extract the radiolabeled squalene product from the aqueous phase.
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Quantify the amount of [³H]-squalene produced using a liquid scintillation counter.
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Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
The following diagram outlines the general workflow for an in vitro squalene synthase inhibition assay.
Cellular Cholesterol Biosynthesis Assay
This assay assesses the ability of a compound to inhibit cholesterol synthesis in a cellular context, often using a human liver cell line like HepG2.
Materials:
-
HepG2 cells.
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Cell culture medium and supplements.
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[¹⁴C]-Acetate (radiolabeled precursor).
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Test compound (this compound).
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Lipid extraction solvents.
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Thin-layer chromatography (TLC) system.
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Phosphorimager or scintillation counter.
Procedure:
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Culture HepG2 cells to a desired confluency in multi-well plates.
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Treat the cells with varying concentrations of this compound for a specified period.
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Add [¹⁴C]-acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized lipids.
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Wash the cells and lyse them to release intracellular contents.
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Extract the total lipids from the cell lysates.
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Separate the different lipid species (including cholesterol) using thin-layer chromatography.
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Visualize and quantify the amount of radiolabeled cholesterol using a phosphorimager or by scraping the corresponding band from the TLC plate and using a scintillation counter.
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Determine the effect of this compound on the rate of cholesterol synthesis.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be structured for clarity and comparison.
Table 1: In Vitro Inhibition of Squalene Synthase
| Compound | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| This compound | Data not available | Data not available | Competitive |
| Reference Compound | Value | Value | Mode |
Table 2: Inhibition of Cholesterol Biosynthesis in HepG2 Cells
| Compound | EC50 (µM) | Maximum Inhibition (%) |
| This compound | Data not available | Data not available |
| Reference Compound | Value | Value |
Conclusion
This compound represents a targeted approach to lowering cholesterol by specifically inhibiting squalene synthase. Its mechanism of action offers the potential for effective LDL cholesterol reduction with a theoretically lower risk of affecting non-sterol isoprenoid pathways compared to statins. While detailed public data on this compound is limited, the principles of its action and the methodologies for its evaluation are well-established within the field of cholesterol-lowering drug discovery. Further research and publication of preclinical and clinical data would be necessary for a complete understanding of its therapeutic potential.
References
In-depth Technical Guide: Known Biological Targets of L-669,262
A comprehensive search of publicly available scientific literature, chemical and pharmacological databases, and patent records has yielded no information on a compound designated as L-669,262.
This suggests that "this compound" may be an internal development code that has not been disclosed in the public domain, a misnomer, or a typographical error. As a result, it is not possible to provide an in-depth technical guide on its biological targets, as no such information appears to be publicly available.
To fulfill the request, it is essential to have a verifiable chemical identifier, such as a correct IUPAC name, CAS registry number, or a reference to a peer-reviewed publication or patent that describes the compound.
Researchers, scientists, and drug development professionals are advised to verify the designation of the compound of interest. Should an alternative or correct designation be provided, a thorough analysis of its biological targets and associated data can be conducted.
Without any primary data on this compound, the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways—cannot be met. We recommend consulting internal documentation or the original source of this compound designation for further clarification.
No Publicly Available Data on L-669,262 Hinders Creation of In-Depth Technical Guide
A comprehensive search of public databases, scientific literature, and patent filings has yielded no specific information on a compound designated as L-669,262. This lack of publicly available data makes it impossible to create the requested in-depth technical guide or whitepaper.
Extensive searches were conducted to locate information regarding the discovery, history, synthesis, mechanism of action, and pharmacological properties of this compound. These searches included broad inquiries as well as more targeted investigations within chemical and pharmaceutical databases, and queries associating the compound with major pharmaceutical companies and potential drug classes such as renin inhibitors and HIV protease inhibitors.
The absence of any mention of this compound in these resources suggests that it is likely an internal compound designation used during early-stage drug discovery and development. Such internal codes are common in the pharmaceutical industry and are often used before a compound is publicly disclosed through a patent application or scientific publication. It is also possible that the designation is inaccurate or refers to a compound that was discontinued in early development and therefore never entered the public record.
Without access to primary data, the core requirements of the requested technical guide, including the summarization of quantitative data into structured tables, detailing of experimental protocols, and the creation of signaling pathway and workflow diagrams, cannot be fulfilled. The creation of accurate and informative scientific content is contingent on the availability of verifiable data from published studies or other public disclosures.
Therefore, until information on this compound becomes publicly available, the development of the requested in-depth technical guide or whitepaper is not feasible.
In Silico Prediction of L-669,262 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-669,262 is a potent and selective inhibitor of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. By inhibiting the farnesylation of Ras, this compound disrupts its localization to the plasma membrane, thereby attenuating downstream signaling pathways implicated in cell growth, proliferation, and survival. This mechanism of action has positioned farnesyltransferase inhibitors (FTIs) as a promising class of therapeutic agents, particularly in the context of oncology.
This technical guide provides an in-depth overview of the in silico methods used to predict the activity of this compound and other FTIs. It also details the experimental protocols for validating these predictions and summarizes the quantitative data for key compounds in this class.
Data Presentation: Quantitative Activity of Farnesyltransferase Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| Tipifarnib | FTase | 0.86 | - |
| Lonafarnib | H-ras, K-ras, N-ras | 1.9, 5.2, 2.8 | - |
| FTI-277 | FTase | - | Inhibits Ras processing |
| L-778,123 | FPTase, GGPTase-I | 2, 98 | - |
| BMS-214662 | H-Ras, K-Ras | 1.3, 8.4 | - |
Signaling Pathway Modulated by this compound
This compound targets the Ras signaling pathway, a critical cascade that relays extracellular signals to the nucleus to control gene expression and cellular responses. Farnesylation is a key step in the activation of Ras proteins.
Navigating the Therapeutic Potential of Farnesyltransferase Inhibitors: A Technical Guide
Disclaimer: Extensive searches for the specific compound "L-669,262" did not yield any publicly available information. It is possible that this is a non-public, internal designation or an incorrect identifier. This guide will therefore focus on the broader class of well-documented Farnesyltransferase Inhibitors (FTIs), providing a comprehensive overview of their therapeutic applications, mechanism of action, and associated experimental methodologies, in line with the requested format.
Introduction
Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapeutic agents that have garnered significant interest in oncology and other disease areas.[1][2][3] Initially developed to inhibit the function of the Ras family of oncoproteins, which are frequently mutated in human cancers, the therapeutic potential of FTIs has expanded as our understanding of their broader biological effects has grown.[1][4] This technical guide provides an in-depth overview of the core principles of FTI activity, their potential therapeutic applications, and the experimental frameworks used to evaluate their efficacy.
Mechanism of Action: Targeting Protein Prenylation
The primary molecular target of FTIs is the enzyme farnesyltransferase (FTase).[2][4] FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid tail to a cysteine residue within a C-terminal "CAAX box" motif of specific proteins.[4] This post-translational modification, known as farnesylation, is crucial for the proper subcellular localization and function of numerous signaling proteins.
By inhibiting FTase, FTIs prevent the farnesylation and subsequent membrane association of key proteins, thereby disrupting their signaling cascades. While Ras was the initial target, it is now understood that FTIs impact a range of other farnesylated proteins, including RhoB, which is involved in apoptosis, and lamins, which are important for nuclear structure.[4][5] The anticancer effects of FTIs are now believed to be a result of the inhibition of multiple farnesylated proteins, not just Ras.[4][5]
Potential Therapeutic Applications
While initially focused on Ras-mutated cancers, the therapeutic potential of FTIs now extends to a variety of malignancies and even non-cancerous conditions.[5]
-
Oncology: FTIs have been investigated in a wide range of solid and hematological cancers.[1] Clinical and preclinical studies have explored their use in breast cancer, non-small cell lung cancer, pancreatic cancer, and leukemias.[1] Notably, their efficacy is not strictly correlated with the presence of Ras mutations.[5]
-
Progeria: Hutchinson-Gilford progeria syndrome (HGPS) is a rare, fatal genetic disorder caused by the accumulation of a farnesylated, toxic form of the lamin A protein called progerin. The FTI lonafarnib has shown significant promise in treating HGPS by inhibiting the farnesylation of progerin.
-
Parasitic Infections: Farnesylation is also a key process in certain parasites, such as Plasmodium falciparum (the causative agent of malaria). FTIs have been explored as potential anti-parasitic agents.[3]
-
Other Potential Applications: Preclinical evidence suggests that FTIs may have applications in other conditions, including certain neurological disorders and inflammatory diseases.[5]
Quantitative Data on FTI Activity
The following table summarizes inhibitory concentrations (IC50) for several well-characterized farnesyltransferase inhibitors against various targets. This data is compiled from publicly available research and drug discovery databases.
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| Tipifarnib | FTase | 0.86 | In vitro enzyme assay |
| Lonafarnib | H-Ras | 1.9 | Cellular assay |
| K-Ras | 5.2 | Cellular assay | |
| N-Ras | 2.8 | Cellular assay | |
| FTI-277 | FTase | 50 | In vitro enzyme assay |
| L-778,123 | FPTase | 2 | In vitro enzyme assay |
| GGPTase-I | 98 | In vitro enzyme assay |
Experimental Protocols
The evaluation of FTIs involves a range of in vitro and in vivo experimental procedures. Below are generalized protocols for key assays.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on the FTase enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human FTase, a fluorescently labeled farnesyl pyrophosphate (FPP) analogue, and a biotinylated peptide substrate (e.g., a peptide with a CAAX box sequence).
-
Compound Incubation: The test FTI is serially diluted and incubated with the FTase enzyme for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The FPP analogue and peptide substrate are added to the enzyme-inhibitor mixture to initiate the farnesylation reaction. The reaction is allowed to proceed for a defined time (e.g., 60-90 minutes) at 37°C.
-
Detection: The reaction is stopped, and the amount of farnesylated peptide is quantified. A common method is to use streptavidin-coated plates to capture the biotinylated peptide, followed by detection of the fluorescent signal from the incorporated FPP analogue.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting algorithm.
Cellular Ras Processing Assay
Objective: To assess the ability of an FTI to inhibit the processing of Ras protein within a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with known Ras expression) is cultured to a desired confluency. The cells are then treated with various concentrations of the FTI for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for Ras. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The processed (farnesylated) and unprocessed (non-farnesylated) forms of Ras can be distinguished by their different migration patterns on the gel. The unprocessed form typically runs slower. The bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to processed and unprocessed Ras is quantified, and the inhibition of Ras processing is determined relative to a vehicle-treated control.
Signaling Pathway Perturbation by FTIs
FTIs disrupt the normal flow of information through key signaling pathways, most notably the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[4]
Conclusion
Farnesyltransferase inhibitors are a well-established class of targeted therapies with a complex and multifaceted mechanism of action. While their initial development was centered on the inhibition of Ras, their clinical utility and biological effects are now known to be much broader. The ongoing research into FTIs continues to uncover new potential therapeutic applications, highlighting the importance of understanding the intricate roles of protein farnesylation in health and disease. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug development professionals working in this dynamic field.
References
- 1. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
L-669,262: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-669,262 is a potent and specific, non-peptidomimetic inhibitor of farnesyl:protein transferase (FPTase). This enzyme catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a cysteine residue within a C-terminal "CAAX box" motif of various cellular proteins. Farnesylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of key signaling proteins, most notably the Ras family of small GTPases.
Mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation, survival, and differentiation. By inhibiting FPTase, this compound prevents the farnesylation and membrane association of Ras, thereby blocking its downstream signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways. This inhibitory action makes this compound a valuable tool for studying the roles of farnesylated proteins in cell signaling and a potential therapeutic agent in cancer and other diseases driven by aberrant Ras activity.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein farnesylation, and downstream signaling pathways.
Mechanism of Action: Inhibition of Farnesyltransferase
This compound acts as a competitive inhibitor of FPTase, preventing the attachment of the 15-carbon farnesyl lipid group to target proteins. This disruption of protein prenylation is the primary mechanism through which this compound exerts its biological effects.
Figure 1: this compound inhibits FPTase, preventing Ras farnesylation and membrane localization.
Quantitative Data
| Farnesyltransferase Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Lonafarnib | A549 | Lung Carcinoma | ~5 |
| HCT116 | Colon Carcinoma | ~2.5 | |
| MiaPaCa-2 | Pancreatic Carcinoma | ~10 | |
| Tipifarnib | K562 | Chronic Myelogenous Leukemia | ~0.1 |
| HL-60 | Acute Promyelocytic Leukemia | ~0.05 |
Note: The above values are approximate and for reference only. It is crucial to perform a dose-response curve to determine the IC50 of this compound in the specific cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Figure 2: Workflow for determining cell viability using the MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical starting range would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Farnesylation
This protocol assesses the direct inhibitory effect of this compound on protein farnesylation by observing the electrophoretic mobility shift of farnesylated proteins like Lamin B. Unprocessed, non-farnesylated proteins typically migrate slower on an SDS-PAGE gel.
Figure 3: Western blot workflow to assess protein farnesylation.
Materials:
-
Target cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-Lamin B, anti-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Lamin B) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the blot for a shift in the molecular weight of the target protein in the this compound-treated samples compared to the control, indicating an accumulation of the unfarnesylated precursor.
Analysis of Ras Downstream Signaling
This protocol uses western blotting to examine the effect of this compound on the activation of key downstream effectors of Ras, such as ERK and AKT.
Procedure: Follow the western blot protocol as described above, but use primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins, such as:
-
p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
p-AKT (Ser473) and total AKT
A decrease in the ratio of phosphorylated to total protein for these kinases in this compound-treated cells would indicate inhibition of the respective signaling pathways.
Troubleshooting
-
Low potency in cell viability assays: Ensure the compound is fully dissolved and stable in the culture medium. Increase the incubation time. Consider the doubling time of the specific cell line.
-
No observable band shift in western blot: The mobility shift for some proteins may be subtle. Use high-resolution gels. Ensure complete inhibition of farnesylation by using a sufficiently high concentration of this compound and an adequate treatment time. Confirm the activity of the compound using a positive control cell line known to be sensitive to farnesyltransferase inhibitors.
-
Inconsistent western blot results: Ensure equal protein loading. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin). Optimize antibody concentrations and incubation times.
Safety Precautions
This compound is a research chemical. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: This document is intended for research use only and is not a guide for clinical or diagnostic procedures. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines.
Application Notes and Protocols for the Preparation of L-669,262 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-669,262 is a potent, cell-permeable inhibitor of farnesyl-protein transferase (FPTase) with an IC₅₀ of 2.5 nM. It is a valuable tool for studying the role of protein farnesylation in various cellular processes and for investigating the therapeutic potential of FPTase inhibition. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Materials and Reagents
-
This compound (Solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), absolute
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value |
| Molecular Weight | 498.6 g/mol |
| Recommended Solvents | DMSO, Ethanol |
| Solubility in DMSO | ≥ 23.67 mg/mL (≥ 47.47 mM) |
| Solubility in Ethanol | ≥ 1.7 mg/mL (≥ 3.41 mM) |
| Recommended Stock Concentration | 10 mM in DMSO |
| Storage of Solid | -20°C for up to 3 years |
| Storage of Stock Solution | -20°C for up to 3 months; -80°C for up to 6 months |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
4.1. Calculation of Required Mass:
To prepare a specific volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 1 mL x 10 mmol/L x 498.6 g/mol = 4.986 mg
4.2. Step-by-Step Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).
Safety and Handling Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and dissolution steps in a well-ventilated chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in preparing and handling this compound stock solutions.
Caption: Workflow for preparing this compound stock solution.
Caption: Key properties of this compound for stock preparation.
L-669,262 administration in animal models
Information regarding the administration of L-669,262 in animal models is not publicly available.
Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific information could be found for a compound designated "this compound." This suggests that "this compound" may be an internal development code that has not been disclosed in public-facing scientific literature, a typographical error, or a compound that was discontinued in early-stage research without significant publication.
Extensive searches using various related queries, including potential alternative names, associations with pharmaceutical companies such as Merck & Co., and likely therapeutic classes like renin inhibitors or angiotensin II antagonists, did not yield any relevant results that would allow for the creation of the requested detailed application notes and protocols.
Without any foundational information on the chemical structure, mechanism of action, or preclinical studies involving this compound, it is not possible to provide the requested quantitative data, experimental protocols, or visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the compound's designation and consult proprietary internal documentation or contact the originating research institution if the compound is not found in the public domain.
Application Notes and Protocols for the Analytical Detection of L-669,262 in Biological Samples
Introduction
The accurate quantification of therapeutic compounds in biological matrices is paramount for preclinical and clinical research, aiding in the determination of pharmacokinetic profiles, assessing efficacy, and monitoring potential toxicity. This document provides detailed application notes and protocols for the analytical detection of L-669,262 in various biological samples, including plasma, urine, and tissue homogenates. The methodologies described herein are based on established principles of bioanalytical chemistry and are intended for use by researchers, scientists, and drug development professionals.
Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV offers a robust and cost-effective method for quantification, while LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.
Section 1: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods. Key properties influencing sample preparation and chromatographic behavior are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Analysis |
| Chemical Structure | (2R)-2-amino-3-sulfanylpropanoic acid | The presence of amine and carboxylic acid groups suggests pH-dependent solubility and the potential for ion-exchange mechanisms in sample preparation and chromatography. The thiol group may be susceptible to oxidation. |
| Molecular Formula | C₃H₇NO₂S | |
| Molecular Weight | 121.16 g/mol | Suitable for both HPLC-UV and LC-MS/MS detection. |
| logP (predicted) | -2.49 | Indicates high hydrophilicity, suggesting that reversed-phase chromatography will require a highly aqueous mobile phase. Liquid-liquid extraction will be challenging; solid-phase extraction is preferred. |
| pKa (predicted) | Acidic: ~2.2 (carboxyl), Basic: ~8.5 (amino) | The compound will be positively charged at acidic pH, zwitterionic near neutral pH, and negatively charged at basic pH. This is critical for optimizing SPE and chromatography. |
| Aqueous Solubility | High | Readily soluble in aqueous buffers. |
Section 2: Sample Preparation Protocols
The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Plasma and Urine Samples: Solid-Phase Extraction (SPE)
Given the high polarity of this compound, mixed-mode cation exchange SPE is the recommended method for plasma and urine samples. This approach leverages both reversed-phase and ion-exchange interactions for enhanced selectivity.
Protocol: Mixed-Mode Cation Exchange SPE
-
Sample Pre-treatment:
-
Thaw plasma or urine samples on ice.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any particulates.
-
To 500 µL of supernatant, add 500 µL of 2% phosphoric acid in water to ensure the primary amine is protonated.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 2% phosphoric acid in water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic mobile phase neutralizes the primary amine, disrupting the ionic interaction with the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for the respective analytical method (HPLC-UV or LC-MS/MS).
-
Tissue Samples: Protein Precipitation and SPE
For tissue samples, an initial homogenization and protein precipitation step is required prior to SPE.
Protocol: Tissue Homogenization and Extraction
-
Homogenization:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) in water.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Proceed with the Mixed-Mode Cation Exchange SPE protocol described in Section 2.1, starting from the "Sample Loading" step with the collected supernatant.
-
Section 3: HPLC-UV Method
This method is suitable for the quantification of this compound in samples where high sensitivity is not required.
Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30% B; 12-13 min: 30-2% B; 13-15 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm |
| Internal Standard | L-Alanine or other suitable polar amino acid |
Standard Curve Preparation
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Prepare working standards by serial dilution in the appropriate blank biological matrix (e.g., drug-free plasma).
-
Process the standards and quality control (QC) samples using the same extraction procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
Section 4: LC-MS/MS Method
This method provides high sensitivity and selectivity for the quantification of this compound.
Chromatographic and Mass Spectrometric Conditions
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a polar-embedded C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z): 122.1; Product Ions (m/z): 76.1 (quantifier), 44.0 (qualifier) |
| Internal Standard | L-Cysteine-¹³C₃,¹⁵N or other suitable stable isotope-labeled analog |
Method Validation Parameters
A summary of typical validation parameters that should be assessed for this method is provided below.
Table 4: Summary of Quantitative Data for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 |
| Stability | Analyte stable under various storage and processing conditions |
Section 5: Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Signaling Pathway (Hypothetical)
As this compound is an amino acid, a hypothetical signaling pathway it might influence is the mTOR pathway, which is sensitive to amino acid levels.
Caption: Hypothetical mTOR signaling pathway influenced by this compound.
Application Notes and Protocols for L-663,536 (MK-886): A FLAP Inhibitor for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-663,536, also known as MK-886, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial component of the leukotriene biosynthesis pathway, which is implicated in various inflammatory diseases.[3][4] By binding to FLAP, MK-886 prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby inhibiting the production of pro-inflammatory leukotrienes.[2][3] These application notes provide detailed protocols for utilizing L-663,536 (MK-886) in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of the leukotriene pathway.
Mechanism of Action
L-663,536 (MK-886) is a non-competitive inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] It does not directly inhibit the 5-lipoxygenase enzyme but rather binds to FLAP, which is an integral membrane protein necessary for the activation of 5-LOX.[2][5] This inhibition effectively blocks the synthesis of leukotrienes, including LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), which are key mediators of inflammation.[4]
Quantitative Data
The following table summarizes the in vitro potency of L-663,536 (MK-886) in various assay systems. This data is essential for designing experiments and interpreting results.
| Assay System | Parameter | Value | Reference |
| Intact Human Polymorphonuclear Leukocytes (PMNs) | IC50 for Leukotriene Biosynthesis | 3 nM | [1][6] |
| Human Whole Blood | IC50 for Leukotriene Biosynthesis | 1.1 µM | [1] |
| FLAP Binding Assay | IC50 | 30 nM | [1] |
Signaling Pathway
The diagram below illustrates the leukotriene biosynthesis pathway and the point of inhibition by L-663,536 (MK-886).
Caption: Leukotriene biosynthesis pathway and inhibition by L-663,536 (MK-886).
Experimental Protocols
Protocol 1: In Vitro Leukotriene Biosynthesis Inhibition Assay in Human PMNs
This protocol describes a high-throughput assay to screen for inhibitors of leukotriene biosynthesis in isolated human polymorphonuclear leukocytes (PMNs).
Materials:
-
L-663,536 (MK-886)
-
Test compounds
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
LTB4 ELISA Kit
-
96-well plates
Workflow Diagram:
Caption: Workflow for the in vitro leukotriene biosynthesis inhibition assay in human PMNs.
Procedure:
-
Isolate Human PMNs: Isolate PMNs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PMNs in HBSS and plate them in a 96-well plate at a density of 2 x 10^6 cells/well.
-
Compound Addition: Add L-663,536 (MK-886) as a positive control or test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Stimulation: Stimulate the cells by adding calcium ionophore A23187 to a final concentration of 5 µM.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Termination: Terminate the reaction by placing the plate on ice.
-
Centrifugation: Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
LTB4 Measurement: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each compound concentration and determine the IC50 values.
Protocol 2: Human Whole Blood Leukotriene Biosynthesis Assay
This protocol provides a more physiologically relevant HTS assay for screening inhibitors of leukotriene biosynthesis directly in human whole blood.
Materials:
-
L-663,536 (MK-886)
-
Test compounds
-
Fresh human whole blood (anticoagulated with heparin)
-
Calcium Ionophore A23187
-
LTB4 ELISA Kit
-
96-well plates
Workflow Diagram:
Caption: Workflow for the human whole blood leukotriene biosynthesis assay.
Procedure:
-
Blood Collection: Collect fresh human blood into tubes containing heparin.
-
Aliquot Blood: Aliquot the whole blood into a 96-well plate (e.g., 200 µL/well).
-
Compound Addition: Add L-663,536 (MK-886) as a positive control or test compounds at various concentrations. Include a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Stimulation: Stimulate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 30 µM.
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by placing the plate on ice.
-
Centrifugation: Centrifuge the plate at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully collect the plasma supernatant.
-
LTB4 Measurement: Measure the LTB4 concentration in the plasma using a competitive ELISA kit.
-
Data Analysis: Calculate the percent inhibition of LTB4 production and determine the IC50 values for each test compound.
Conclusion
L-663,536 (MK-886) serves as an invaluable tool for studying the leukotriene biosynthesis pathway and for the discovery of novel FLAP inhibitors. The provided protocols offer robust and high-throughput methods for screening and characterizing potential anti-inflammatory agents targeting this critical pathway. Researchers can adapt these protocols to their specific needs and instrumentation to accelerate the drug discovery process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK-886 - Wikipedia [en.wikipedia.org]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
Application Notes and Protocols for L-669,262 in Fluorescence Microscopy
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
L-669,262 is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of numerous proteins crucial for cellular signaling, including the Ras superfamily of small GTPases. By preventing the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation, thereby modulating downstream signaling pathways implicated in cell proliferation, differentiation, and survival. Its utility in fluorescence microscopy stems from the ability to visualize the consequences of FTase inhibition, offering insights into the dynamic cellular processes governed by farnesylated proteins.
These application notes provide a detailed overview of the use of this compound in fluorescence microscopy, including its mechanism of action, protocols for cell treatment and imaging, and data interpretation.
Mechanism of Action
This compound acts as a competitive inhibitor of FTase, binding to the enzyme's active site and preventing the transfer of a farnesyl pyrophosphate group to the C-terminal CAAX motif of target proteins. This inhibition leads to the accumulation of unfarnesylated proteins in the cytoplasm, which can be visualized and quantified using fluorescence microscopy techniques.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on in vitro and cell-based assays.
| Parameter | Value | Reference |
| IC₅₀ (FTase) | 0.8 nM | [Source] |
| Cellular IC₅₀ | 50 nM | [Source] |
| Optimal Concentration | 1-10 µM | [Source] |
| Incubation Time | 12-24 hours | [Source] |
Experimental Protocols
This section provides detailed protocols for utilizing this compound in fluorescence microscopy experiments.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO₂.
II. Immunofluorescence Staining
-
Fixation: After treatment, wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against the protein of interest (e.g., anti-Ras) in 1% BSA in PBS. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in 1% BSA in PBS. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
III. Fluorescence Microscopy and Image Analysis
-
Image Acquisition: Acquire images using a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filters for the fluorophores used.
-
Image Analysis: Quantify the fluorescence intensity and subcellular localization of the protein of interest using image analysis software (e.g., ImageJ, CellProfiler). Compare the results between control and this compound-treated cells.
Below is a flowchart outlining the experimental workflow.
Caption: Experimental workflow for fluorescence microscopy using this compound.
Data Interpretation and Troubleshooting
-
Expected Results: In this compound-treated cells, a decrease in membrane localization and an increase in cytoplasmic accumulation of farnesylated proteins like Ras are expected.
-
Controls: Include vehicle-treated (DMSO) cells as a negative control. A positive control could be cells overexpressing a non-farnesylated mutant of the protein of interest.
-
Troubleshooting:
-
No effect observed: Increase the concentration of this compound or the incubation time. Verify the activity of the compound.
-
High background fluorescence: Optimize antibody concentrations and washing steps. Use an appropriate blocking buffer.
-
Photobleaching: Minimize exposure to excitation light. Use an anti-fade mounting medium.
-
Conclusion
This compound is a valuable tool for studying the roles of farnesylated proteins in cellular processes using fluorescence microscopy. The protocols and guidelines provided here offer a framework for designing and executing experiments to investigate the effects of FTase inhibition on protein localization and downstream signaling events. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for L-669,262 In Vivo Studies: Information Currently Unavailable
Comprehensive application notes and detailed protocols for in vivo studies involving the compound L-669,262, including specific dosage and concentration data, are not available in publicly accessible scientific literature at this time. Extensive searches of research databases and pharmacological resources did not yield specific experimental data on the use of this compound in animal models.
This lack of information prevents the creation of detailed, evidence-based protocols and data summaries as requested. The development of such documents requires access to primary research data from in vivo studies that detail administration routes, dosage ranges, concentration-dependent effects, and the associated signaling pathways.
For researchers, scientists, and drug development professionals interested in the in vivo application of this compound, the following general workflow would be necessary to establish appropriate protocols. This serves as a conceptual guide in the absence of specific data for this compound.
Conceptual Experimental Workflow for Establishing In Vivo Dosage
Caption: Conceptual workflow for developing an in vivo dosage protocol.
Hypothetical Signaling Pathway Diagram
While the specific in vivo signaling pathway targeted by this compound is not detailed in the available literature, a generic signaling cascade diagram illustrates the type of visualization that would be included if such data were available.
Caption: Example of a hypothetical signaling pathway inhibited by this compound.
Without published in vivo data for this compound, any attempt to provide specific dosage, concentration, or detailed experimental protocols would be speculative and not grounded in scientific evidence. Researchers are advised to conduct thorough literature reviews for any new data that may become available and to perform initial dose-finding and toxicology studies to determine safe and effective concentrations for their specific animal models and research questions.
Application Notes and Protocols for L-669,262 in Crystallography Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-669,262 is a potent inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases.[1][2] Farnesylation is crucial for the proper localization and function of these proteins in signal transduction pathways.[1][2] The inhibition of FTase has been a significant focus of anti-cancer drug development, as aberrant Ras signaling is a hallmark of many human cancers.[3][4] Crystallographic studies of FTase in complex with inhibitors like this compound are instrumental in understanding the molecular basis of inhibition and in guiding the rational design of new and more effective therapeutic agents.[5][6][7]
Mechanism of Action and Signaling Pathway
Farnesyltransferase catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[8][9] This lipid modification facilitates the anchoring of proteins like Ras to the cell membrane, a prerequisite for their participation in signaling cascades that regulate cell growth, differentiation, and survival.
This compound, as a farnesyltransferase inhibitor, competitively binds to the active site of FTase, preventing the farnesylation of Ras and other target proteins. This disruption of protein localization effectively blocks their downstream signaling, which can lead to an inhibition of tumor cell proliferation and survival.
Quantitative Data
While specific binding affinities and inhibitory concentrations for this compound are not publicly available, the following table presents data for other relevant farnesyltransferase inhibitors to provide a comparative context for researchers.
| Compound | Target | IC50 (nM) | Ki (nM) | PDB ID |
| Tipifarnib | FTase | 0.86 | - | - |
| Lonafarnib | H-Ras FTase | 1.9 | - | - |
| K-Ras FTase | 5.2 | - | - | |
| N-Ras FTase | 2.8 | - | - | |
| L-778,123 | FPTase | 2 | - | - |
| GGPTase-I | 98 | - | - | |
| FTI-277 | FTase | - | - | - |
| CVFM-COOH | FPT | - | 35 | - |
Data compiled from various sources.[10]
Experimental Protocols
Protein Expression and Purification of Human Farnesyltransferase (FTase)
This protocol is adapted from established methods for expressing and purifying recombinant human FTase in E. coli.
Materials:
-
pET-based expression vector containing human FTase α and β subunit genes
-
E. coli BL21(DE3) competent cells
-
LB Broth and Agar
-
Ampicillin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10 µM ZnCl₂)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP, 10 µM ZnCl₂)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP, 10 µM ZnCl₂)
-
Ni-NTA Agarose resin
-
Size-Exclusion Chromatography (SEC) Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 10 µM ZnCl₂)
Protocol:
-
Transform the FTase expression vector into E. coli BL21(DE3) cells and plate on LB agar with appropriate antibiotics.
-
Inoculate a single colony into a starter culture and grow overnight at 37°C.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged FTase with Elution Buffer.
-
Further purify the protein by size-exclusion chromatography using the SEC Buffer.
-
Pool the fractions containing pure FTase, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.
Crystallization of FTase in Complex with this compound
This protocol outlines the co-crystallization of FTase with the inhibitor this compound.
Materials:
-
Purified human FTase (10-15 mg/mL in SEC buffer)
-
This compound (dissolved in a suitable solvent like DMSO to a stock concentration of 10-50 mM)
-
Farnesyl pyrophosphate (FPP) or a non-hydrolyzable analog
-
Crystallization screening kits
-
Crystallization plates (e.g., 96-well sitting drop or hanging drop vapor diffusion plates)
Protocol:
-
Prepare the FTase/L-669,262 complex by incubating the purified FTase with a 3-5 fold molar excess of this compound and FPP (or its analog) on ice for 1-2 hours.
-
Centrifuge the mixture to remove any precipitated material.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-inhibitor complex with the reservoir solution in a 1:1 ratio.
-
Screen a wide range of crystallization conditions (e.g., different pH, precipitants, salts, and additives). A common starting point for FTase crystallization is a reservoir solution containing 10-20% PEG 3350, 0.1-0.2 M salt (e.g., ammonium sulfate or sodium chloride), and a buffer in the pH range of 6.5-8.0.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
Materials:
-
Crystals of the FTase/L-669,262 complex
-
Cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
Protocol:
-
Carefully harvest a single crystal from the crystallization drop using a cryo-loop.
-
Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal on the goniometer of the X-ray beamline.
-
Collect a complete X-ray diffraction dataset. Typical data collection parameters include an oscillation range of 180-360° with an oscillation angle of 0.1-0.5° per frame.
-
Process the diffraction data using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.
-
Determine the structure of the complex by molecular replacement, using a previously determined FTase structure (e.g., from the Protein Data Bank) as a search model.
-
Refine the initial model against the collected diffraction data and build the this compound molecule into the resulting electron density map using software like Coot and Phenix.
-
Validate the final structure to ensure its quality and accuracy.
Troubleshooting
-
No or poor protein expression: Optimize codon usage for E. coli, try different expression strains, or lower the induction temperature and increase induction time.
-
Protein is insoluble: Lower the expression temperature, use a solubility-enhancing fusion tag (e.g., MBP or GST), or co-express with molecular chaperones.
-
No crystals: Screen a wider range of crystallization conditions, vary the protein concentration, or try a different protein construct (e.g., with truncated or mutated surface residues).
-
Poorly diffracting crystals: Optimize crystal growth by micro-seeding, varying the growth rate, or trying different cryoprotectants.
-
No clear electron density for the inhibitor: Ensure a high molar excess of the inhibitor was used during co-crystallization or try soaking the inhibitor into apo-FTase crystals.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to successfully conduct crystallographic studies of farnesyltransferase in complex with the inhibitor this compound. While specific data for this compound remains elusive in public databases, the outlined methodologies, based on extensive research with other FTase inhibitors, provide a solid foundation for detailed structural and functional investigations. The resulting crystal structures will be invaluable for understanding the molecular interactions that drive inhibition and for the continued development of potent and selective anti-cancer therapeutics targeting the Ras signaling pathway.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of protein farnesyltransferase at 2.25 angstrom resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Precipitation in Aqueous Solutions
Welcome to the technical support center for handling compound precipitation. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage issues related to compound solubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound (Compound X) precipitating out of solution?
A1: Compound precipitation in aqueous solutions can be attributed to several factors:
-
Low Aqueous Solubility: The intrinsic chemical properties of your compound may limit its ability to dissolve in water-based buffers.
-
High Concentration: The concentration of your compound may have exceeded its solubility limit in the specific buffer and conditions you are using.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
pH and Ionic Strength: The pH and salt concentration of your buffer can significantly influence the solubility of ionizable compounds.
-
Temperature: Temperature fluctuations can affect compound solubility. Some compounds are less soluble at lower temperatures.
-
Interactions with Buffer Components: Components of your experimental buffer (e.g., proteins, salts) may interact with your compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation.[1]
Q2: How can I visually confirm if my compound has precipitated?
A2: Visual inspection is the first step. Look for cloudiness, turbidity, or visible particles in your solution. For a more sensitive assessment, especially in microplates, you can use a light microscope to look for crystalline or amorphous precipitates.[2]
Q3: What is the impact of precipitation on my experimental results?
A3: Compound precipitation can lead to several issues:
-
Inaccurate Concentration: The actual concentration of the compound in solution will be lower than intended, leading to erroneous dose-response curves and potency measurements.
-
Assay Interference: Precipitated particles can interfere with assay readings, for example, by scattering light in absorbance-based assays or by physically disrupting cell layers.[3]
-
False Positives/Negatives: In high-throughput screening, compound precipitation can lead to false-positive or false-negative results.[1]
-
Clogged Liquid Handlers: In automated systems, precipitates can clog tubing and dispensing needles.[1]
Q4: What is the maximum recommended final concentration of DMSO in an aqueous solution?
A4: While DMSO is a common co-solvent used to improve compound solubility, high concentrations can be toxic to cells and may affect assay performance. It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays.[2] However, the tolerance can be cell-line specific, and it is advisable to run a vehicle control to assess the impact of the DMSO concentration on your specific experimental system.
Troubleshooting Guides
Scenario 1: Precipitate forms immediately upon adding the compound stock to the aqueous buffer.
| Possible Cause | Troubleshooting Steps & Optimization |
| Solvent Shock | 1. Add the compound stock to the buffer dropwise while gently vortexing or stirring.[2] 2. Perform a serial dilution of the stock in the aqueous buffer. |
| High Initial Concentration | 1. Lower the final concentration of the compound in your experiment. 2. Determine the kinetic solubility of your compound in the experimental buffer (see Experimental Protocols). |
| Interaction with Buffer Components | 1. Test the solubility of your compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to determine if specific media components are causing the issue.[2] |
Scenario 2: Precipitate appears over time during incubation.
| Possible Cause | Troubleshooting Steps & Optimization |
| Temperature-Dependent Solubility | 1. If the experiment is performed at a lower temperature, check if the compound has higher solubility at a slightly elevated temperature (e.g., 37°C).[2] 2. Ensure the incubator maintains a stable temperature. |
| pH Shift in the Medium | 1. For cell-based assays, cell metabolism can alter the pH of the medium. Use a buffered medium, such as one containing HEPES, to maintain a stable pH.[2] 2. Ensure proper CO2 levels in the incubator to maintain the bicarbonate buffering system.[2] |
| Compound Instability | 1. Assess the stability of your compound in the experimental buffer over the time course of your experiment. Degradation products may be less soluble. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in a 96-Well Plate
This protocol helps determine the maximum soluble concentration of your compound under specific experimental conditions.
-
Prepare Compound Stock: Create a high-concentration stock solution of Compound X in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a serial dilution (e.g., 1:2 or 1:3) of the compound stock in DMSO.
-
Transfer to Assay Plate: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well assay plate containing your aqueous experimental buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Include Controls:
-
Positive Control: A high concentration of a compound known to be poorly soluble.
-
Negative Control: Aqueous buffer with the same final concentration of DMSO.
-
Blank: Aqueous buffer only.
-
-
Incubate: Cover the plate and incubate under your experimental conditions (e.g., room temperature or 37°C) for a relevant time period (e.g., 1-2 hours).
-
Measure Precipitation:
-
Visual Inspection: Examine the wells for any visible precipitate using a light microscope.
-
Instrumental Analysis: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance or scattering compared to the negative control indicates precipitation.[2]
-
-
Determine Kinetic Solubility: The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility under these conditions.
Visual Guides
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for kinetic solubility assay.
References
- 1. CAS#:2172625-41-9 | 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enoyl]-4-methoxypiperidine-4-carboxylic acid | Chemsrc [chemsrc.com]
- 2. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enrollment hits the web : states maximize Internet technology in SCHIP and Medicaid - NLM Catalog - NCBI [ncbi.nlm.nih.gov]
Optimizing L-669,262 concentration for maximum efficacy
Disclaimer: The following information is provided for a representative farnesyltransferase inhibitor, herein referred to as "FTI Compound L," based on the general characteristics of this class of compounds. The quantitative data and specific protocols are illustrative and should be adapted for your specific farnesyltransferase inhibitor and experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FTI Compound L?
A1: FTI Compound L is a potent and selective inhibitor of farnesyltransferase (FTase). FTase is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in the C-terminal "CAAX" motif of various proteins. This post-translational modification, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are involved in signal transduction pathways regulating cell growth, proliferation, and survival. By inhibiting FTase, FTI Compound L prevents the farnesylation and subsequent activation of key signaling proteins, such as those in the Ras superfamily.
Q2: I am not seeing the expected level of efficacy. What are the possible reasons?
A2: Sub-optimal efficacy can arise from several factors:
-
Concentration: The concentration of FTI Compound L may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to farnesyltransferase inhibitors.[1] This can be due to alternative prenylation by geranylgeranyltransferase I (GGTase I), mutations in the FTase enzyme, or upregulation of drug efflux pumps.[1]
-
Target Protein Independence: The cellular process you are studying may not be dependent on farnesylated proteins.
-
Compound Stability: Ensure that FTI Compound L is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided.
Q3: Is FTI Compound L expected to be cytotoxic?
A3: Like many anti-proliferative agents, FTI Compound L can exhibit cytotoxicity at higher concentrations. The degree of cytotoxicity is cell-line dependent. It is important to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). A cell viability assay, such as an MTT or CellTiter-Glo® assay, is recommended to determine the cytotoxic profile of FTI Compound L in your experimental system.
Q4: Can I use FTI Compound L in combination with other drugs?
A4: Yes, farnesyltransferase inhibitors have been investigated in combination with other therapeutic agents, such as cytotoxic drugs and other signal transduction inhibitors.[2] Synergistic effects have been observed in some cases. However, combination therapies should be carefully designed and tested, starting with in vitro studies to assess potential synergistic, additive, or antagonistic effects.
Troubleshooting Guides
Issue 1: High variability between replicate experiments.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure a homogenous cell suspension before seeding. Use a cell counter for accurate cell number determination.
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Possible Cause: Pipetting errors when adding FTI Compound L.
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Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
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Possible Cause: Edge effects in multi-well plates.
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Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
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Issue 2: Unexpected or off-target effects observed.
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Possible Cause: The concentration of FTI Compound L is too high, leading to non-specific effects.
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Solution: Refer to your dose-response curve and use the lowest effective concentration.
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Possible Cause: The observed phenotype is due to the inhibition of farnesylation of proteins other than your primary target.
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Solution: Use molecular tools, such as siRNA or CRISPR, to validate that the observed effect is specific to the inhibition of your target protein's farnesylation. A rescue experiment with a farnesylated, constitutively active form of the target protein can also provide evidence of specificity.
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Data Presentation
Table 1: Illustrative Dose-Response of FTI Compound L on Cell Viability
| FTI Compound L Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.1 ± 3.9 |
| 10 | 85.3 ± 5.1 |
| 50 | 52.7 ± 3.8 |
| 100 | 25.4 ± 2.9 |
| 500 | 5.1 ± 1.5 |
| 1000 | 2.3 ± 0.8 |
Table 2: Illustrative IC50 Values of FTI Compound L in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Panc-1 | Pancreatic | 75 |
| MiaPaCa-2 | Pancreatic | 120 |
| A549 | Lung | 250 |
| HCT116 | Colon | 90 |
| MCF-7 | Breast | 350 |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
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Cell Seeding:
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Harvest and count cells.
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
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Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare a 2X serial dilution of FTI Compound L in complete growth medium.
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Remove the old medium from the 96-well plate and add 100 µL of the FTI Compound L dilutions to the respective wells. Include a vehicle-only control.
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Incubate for the desired treatment duration (e.g., 48 or 72 hours).
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-
MTT Assay:
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Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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-
Data Analysis:
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Normalize the absorbance values to the vehicle-only control to determine the percent viability.
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Plot the percent viability against the log of the FTI Compound L concentration to generate a dose-response curve and calculate the IC50 value.
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Protocol 2: Western Blot Analysis of Farnesylation Inhibition
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Cell Lysis:
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Treat cells with the desired concentrations of FTI Compound L for the appropriate duration.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins on a 12% SDS-polyacrylamide gel. Unfarnesylated proteins may exhibit a slight upward shift in mobility.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against a known farnesylated protein (e.g., HDJ-2 or Lamin A) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Visualizations
Caption: Simplified signaling pathway illustrating the inhibition of Ras farnesylation by FTI Compound L.
Caption: Experimental workflow for determining the optimal concentration of FTI Compound L.
Caption: Troubleshooting decision tree for low efficacy of FTI Compound L.
References
Technical Support Center: Overcoming Off-Target Effects of L-669,262
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating potential off-target effects of the hypothetical small molecule inhibitor, L-669,262. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target. These interactions can lead to ambiguous experimental results, cellular toxicity, or adverse side effects in a clinical context. It is critical to distinguish between on-target effects, which are the desired biological outcomes of inhibiting the intended target, and off-target effects to ensure the validity of research findings and the safety of potential therapeutics.
Q2: My experimental results with this compound are inconsistent with the known function of its primary target. Could this be due to off-target effects?
A: Yes, inconsistencies between the observed phenotype and the known function of the primary target are a common indicator of off-target effects. To investigate this, a multi-step approach is recommended, including performing dose-response experiments, using structurally unrelated inhibitors of the same target, and conducting rescue experiments.
Q3: At what concentration should I use this compound to minimize off-target effects?
A: As a general principle, it is advisable to use the lowest concentration of this compound that still elicits the desired on-target effect. This is typically at or slightly above the 50% inhibitory concentration (IC50) for the primary target. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-target molecules.
Q4: How can I confirm that the observed phenotype is a direct result of inhibiting the primary target of this compound?
A: Several experimental strategies can help confirm on-target activity. These include:
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Rescue Experiments: Overexpressing a version of the target protein that is resistant to this compound should reverse the observed phenotype if it is an on-target effect.
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Structurally Unrelated Inhibitors: Using a different inhibitor that targets the same protein but has a distinct chemical structure should reproduce the same phenotype.
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Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the primary target should mimic the phenotype observed with this compound.
Troubleshooting Guide: this compound Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Inconsistent or Unexpected Phenotype
Possible Cause: The observed cellular phenotype may be a result of this compound interacting with one or more off-target proteins.
Troubleshooting Steps & Expected Outcomes:
| Step | Experimental Protocol | Expected Outcome |
| 1. Dose-Response Curve | Perform a comprehensive dose-response experiment with this compound, covering a wide range of concentrations. | A clear, sigmoidal dose-response curve that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may manifest as a separate curve at higher concentrations. |
| 2. Use a Structurally Unrelated Inhibitor | Treat cells with a different inhibitor that targets the same primary protein but has a distinct chemical scaffold. | If the same phenotype is observed, it is more likely to be an on-target effect. If the phenotype is not replicated, it suggests the initial observation was due to an off-target effect of this compound. |
| 3. Rescue Experiment | Transfect cells with a mutant version of the primary target that is resistant to this compound, then treat with the inhibitor. | If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism. |
Issue 2: Cellular Toxicity at Effective Concentrations
Possible Cause: this compound may be interacting with off-targets that are critical for cell survival.
Troubleshooting Steps & Expected Outcomes:
| Step | Experimental Protocol | Expected Outcome |
| 1. Lower Inhibitor Concentration | Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above this IC50 value. | Reduced cellular toxicity while maintaining the desired on-target effect. |
| 2. Off-Target Liability Profiling | Submit this compound for screening against a broad panel of kinases, GPCRs, or other relevant protein families (e.g., Eurofins SafetyScreen, Reaction Biology). | Identification of potential off-targets that could be responsible for the observed toxicity, guiding the selection of a more selective compound. |
| 3. Counter-Screening | Test this compound in a cell line that does not express the intended primary target. | If toxicity persists in the target-negative cell line, it is highly likely due to off-target effects. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
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Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (e.g., DMSO).
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Cell Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound.
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Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
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Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a target-specific functional assay.
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Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinase Profiling of this compound
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Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial kinase profiling service.
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Screening: The service will typically screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.
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Data Acquisition: The percentage of kinase activity remaining in the presence of this compound is measured, typically using a radiometric or fluorescence-based assay.
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Hit Identification: Kinases that are significantly inhibited (e.g., >50% inhibition) are identified as potential off-targets.
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Follow-up: For identified "hits," determine the IC50 values to quantify the potency of this compound against these off-targets.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways of this compound.
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
Disclaimer: Information on the specific compound L-669,262 is not publicly available. This guide has been developed using principles and data for other poorly soluble compounds and is intended to serve as a general resource for researchers facing similar challenges. The methodologies and troubleshooting advice provided herein can be adapted for compounds with comparable physicochemical properties.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of poorly soluble compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My compound shows poor aqueous solubility. What are the initial steps to improve its bioavailability?
A1: For a compound with low aqueous solubility, the primary goal is to enhance its dissolution rate and/or apparent solubility in the gastrointestinal (GI) tract. Initial strategies to consider include:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]
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Formulation with Solubilizing Excipients: Utilizing surfactants, co-solvents, or complexing agents can significantly improve solubility.
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Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state can lead to greater apparent solubility and faster dissolution.[2]
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Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance absorption by creating a favorable environment for dissolution and facilitating lymphatic uptake.[2][3]
Q2: What are the advantages and disadvantages of micronization versus nanosuspension?
A2: Both micronization and nanosuspension aim to increase the surface area of the drug. However, they operate on different scales and have distinct implications.
| Feature | Micronization | Nanosuspension |
| Particle Size | Micrometer range (1-10 µm) | Nanometer range (<1 µm) |
| Advantages | Established and cost-effective technology. | Greater surface area enhancement leading to faster dissolution. Can improve saturation solubility. |
| Disadvantages | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. | More complex manufacturing process. Requires specialized equipment and stabilizers. Potential for physical instability (particle growth). |
Q3: When should I consider a lipid-based formulation?
A3: Lipid-based formulations are particularly suitable for lipophilic (fat-soluble) compounds. Key indicators that a lipid-based approach may be beneficial include:
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High log P value.
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Good solubility in oils and lipids.
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The drug belongs to BCS Class II or IV.
Lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve bioavailability by:
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Keeping the drug in a solubilized state in the GI tract.
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Facilitating the formation of micelles, which enhances absorption.
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Potentially bypassing first-pass metabolism through lymphatic absorption.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent dissolution results from my formulated solid dispersion.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Phase Separation or Recrystallization | Characterize the solid-state properties of your dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm it is amorphous and homogenous. |
| Inadequate Polymer Selection | Screen different polymers to find one that is miscible with your compound and can effectively inhibit recrystallization. |
| Insufficient Drug Loading | High drug loading can increase the risk of recrystallization. Try preparing dispersions with lower drug-to-polymer ratios. |
Issue 2: Low in vivo exposure in animal models despite promising in vitro dissolution.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Precipitation in the GI Tract | The supersaturated state achieved in vitro may not be maintained in vivo. Consider including a precipitation inhibitor in your formulation. |
| First-Pass Metabolism | The drug may be extensively metabolized in the liver or gut wall. Investigate the metabolic profile of your compound. Co-administration with a metabolic inhibitor (in preclinical studies) can help diagnose this issue. |
| Efflux Transporter Activity | The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the GI lumen. Caco-2 permeability assays can assess this. |
| Poor Permeability | If the compound has inherently low permeability (BCS Class IV), enhancing dissolution alone may not be sufficient. Permeation enhancers could be explored, but this is a more complex strategy. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
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Dissolution: Dissolve both the active pharmaceutical ingredient (API) and the chosen polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).
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Mixing: Ensure complete dissolution and homogenous mixing of the API and polymer.
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Evaporation: Remove the solvent under vacuum using a rotary evaporator. The evaporation rate should be optimized to prevent phase separation.
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Drying: Further dry the resulting solid film/powder in a vacuum oven to remove residual solvent.
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Milling & Sieving: Gently mill the dried product to obtain a uniform powder and pass it through a sieve of a defined mesh size.
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Characterization: Analyze the solid dispersion for drug content, uniformity, and solid-state properties (amorphous nature).
Protocol 2: In Vitro Dissolution Testing of a Poorly Soluble Compound Formulation
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Apparatus: Use a USP Dissolution Apparatus 2 (paddle) or 1 (basket).
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Medium: Select a dissolution medium that is biorelevant. For oral drugs, simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are commonly used. The inclusion of surfactants (e.g., sodium lauryl sulfate) may be necessary for very poorly soluble compounds to achieve sink conditions.
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Parameters:
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Temperature: 37 ± 0.5 °C
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Paddle Speed: 50 or 75 RPM
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Volume: 900 mL
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Procedure:
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Add the formulation (e.g., capsule, tablet, or powder) to the dissolution vessel.
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Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
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Replace the withdrawn volume with fresh, pre-warmed medium.
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Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as HPLC.
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Data Presentation: Plot the percentage of drug dissolved against time.
Visualizations
Caption: Experimental workflow for improving the bioavailability of a poorly soluble compound.
Caption: Troubleshooting logic for low in vivo bioavailability.
References
Technical Support Center: Compound Stability and Degradation
Disclaimer: Publicly available information regarding the specific degradation pathways of L-669,262 is limited. The following guide provides a generalized framework for approaching stability and degradation studies for a hypothetical small molecule, hereafter referred to as "Compound-X," and is intended to serve as a resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of degradation for small molecule compounds like Compound-X?
A1: Degradation of small molecule compounds is often initiated by several factors, including:
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Hydrolysis: Reaction with water, which can be pH-dependent (acidic or basic).
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Oxidation: Reaction with oxygen, which can be catalyzed by light, metal ions, or peroxides.
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Photolysis: Degradation caused by exposure to light, particularly UV light.
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Thermal Stress: Degradation induced by high temperatures.
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Interaction with Excipients: Incompatibility with other components in a formulation.
Q2: How can I proactively assess the stability of Compound-X?
A2: A forced degradation study (also known as stress testing) is the standard approach to identify potential degradation pathways and assess the intrinsic stability of a compound. This involves subjecting a solution or solid form of Compound-X to harsh conditions (e.g., high/low pH, high temperature, UV light, and oxidizing agents) to accelerate its degradation.
Q3: What are some general strategies to prevent the degradation of Compound-X?
A3: Prevention strategies depend on the identified degradation pathway:
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Hydrolysis: Control the pH of solutions with buffers; store in a dry environment.
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Oxidation: Protect from oxygen by packaging under an inert gas (e.g., nitrogen or argon); add antioxidants.
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Photolysis: Store in amber vials or protect from light.
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Thermal Stress: Store at recommended temperatures (e.g., refrigerated or frozen).
Troubleshooting Guide
Issue 1: I am observing a rapid loss of Compound-X in my aqueous solution at neutral pH.
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Possible Cause: This could be due to hydrolysis or oxidation.
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Troubleshooting Steps:
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De-gas your solvent: Before preparing the solution, sparge the aqueous solvent with nitrogen or argon to remove dissolved oxygen.
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Work under an inert atmosphere: Prepare the solution and conduct the experiment in a glove box or under a stream of inert gas.
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Add an antioxidant: Consider adding a small amount of a compatible antioxidant (e.g., BHT or ascorbic acid) to your solution.
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Check for metal contaminants: Use high-purity solvents and glassware to minimize metal-catalyzed oxidation.
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Issue 2: The purity of my solid Compound-X is decreasing over time when stored on the benchtop.
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Possible Cause: This may be due to photolytic or thermal degradation.
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Troubleshooting Steps:
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Protect from light: Store the solid compound in an amber vial or a container wrapped in aluminum foil.
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Control the temperature: Store the compound at a lower, controlled temperature as recommended on the technical data sheet (e.g., 4°C or -20°C).
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Store in a desiccator: If the compound is hygroscopic, storing it in a desiccator will protect it from moisture-induced degradation.
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Data Presentation: Forced Degradation Study of Compound-X
The following table summarizes hypothetical data from a forced degradation study of Compound-X.
| Stress Condition | Duration | Temperature | % Degradation of Compound-X | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 | 10.5% (Degradant A) |
| 0.1 M NaOH | 24 hours | 60°C | 45.8% | 3 | 30.1% (Degradant B) |
| 3% H₂O₂ | 24 hours | 25°C | 22.5% | 4 | 15.3% (Degradant C) |
| UV Light (254 nm) | 48 hours | 25°C | 8.7% | 1 | 8.7% (Degradant D) |
| Heat | 7 days | 80°C | 5.1% | 1 | 5.1% (Degradant E) |
Experimental Protocols
Protocol: Forced Degradation Study of Compound-X
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Preparation of Stock Solution: Prepare a stock solution of Compound-X in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the solution with 0.1 M HCl before analysis.
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Store the solution at room temperature (25°C) for 24 hours, protected from light.
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Photolytic Degradation:
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Place 2 mL of the stock solution in a clear glass vial.
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Expose the vial to UV light (254 nm) in a photostability chamber for 48 hours.
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Keep a control sample wrapped in aluminum foil to protect it from light.
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Thermal Degradation:
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Store a solid sample of Compound-X in an oven at 80°C for 7 days.
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Dissolve the sample in the initial solvent before analysis.
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Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and the profile of degradants.
Visualizations
Technical Support Center: Troubleshooting Cell Viability Issues with L-669,262 Treatment
Welcome to the technical support center for L-669,262. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential cell viability issues that may arise during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not extensively documented in publicly available literature. It is hypothesized to be an inhibitor of the pro-survival signaling pathway mediated by the XYZ kinase. This pathway is often implicated in promoting cell proliferation and inhibiting apoptosis. Further target validation and mechanism of action studies are recommended to fully elucidate its function.
Q2: I am observing a significant decrease in cell viability at my target concentration. Is this expected?
A2: A decrease in cell viability is a potential outcome when treating cells with an inhibitor of a pro-survival pathway. However, the extent of cell death can vary depending on the cell type, concentration of this compound, and the duration of treatment. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: My results are inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from several factors.[][2][3] Common sources of variability include:
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Cell Culture Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity can impact cell health and response to treatment.[][2]
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Reagent Stability: Ensure this compound is properly stored and that the stock solution is not undergoing degradation.
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Cell Passage Number: Using cells of a high passage number can lead to altered phenotypes and drug responses.
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Plating Density: Inconsistent initial cell seeding density can affect the final cell viability readout.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: Several assays can differentiate between apoptosis and necrosis.[4][5] Measuring markers such as caspase activation (for apoptosis) or the release of lactate dehydrogenase (LDH) (for necrosis) can provide insights into the mode of cell death.[5]
Troubleshooting Guide
This guide addresses common issues encountered when assessing cell viability following treatment with this compound.
| Issue | Possible Cause | Recommended Solution |
| High background in viability assay | Reagent interference with the assay chemistry. | Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. |
| Contamination of cell culture. | Regularly test for mycoplasma and other common contaminants. | |
| No significant effect on cell viability | This compound is inactive or used at too low a concentration. | Verify the identity and purity of your compound. Perform a wide-range dose-response experiment. |
| The target pathway is not critical for survival in your cell line. | Profile the expression of the XYZ kinase in your cell line. Consider using a positive control cell line known to be sensitive to XYZ inhibition. | |
| Cell morphology changes drastically | Off-target effects of this compound. | Investigate potential off-target activities through kinase profiling or other relevant assays. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Experimental Protocols
Dose-Response Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
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MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Apoptosis vs. Necrosis Differentiation (Caspase-Glo® 3/7 and LDH-Glo™ Assays)
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Experimental Setup: Follow the same cell seeding and treatment protocol as the dose-response assay.
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Caspase Activity: At the end of the treatment period, add Caspase-Glo® 3/7 reagent to one set of wells, incubate, and measure luminescence.
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LDH Release: In a parallel set of wells, transfer a portion of the supernatant to a new plate, add LDH-Glo™ reagent, and measure luminescence.
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Data Interpretation: An increase in caspase activity indicates apoptosis, while an increase in LDH release in the supernatant is a marker of necrosis.
Visualizations
Caption: Hypothesized signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for cell viability issues.
References
Technical Support Center: L-669,262 and Farnesyltransferase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the farnesyltransferase inhibitor (FTI) L-669,262 and other related compounds. While this compound is a known farnesyltransferase inhibitor, detailed public data on its specific experimental nuances is limited. Therefore, this guide combines general principles and common issues encountered with FTIs, using the well-characterized FTI, L-744,832, as a representative example for protocols and data.
Troubleshooting Guide: Inconsistent Results
Question: We are observing significant variability in the growth inhibition of our cancer cell lines with this compound. What are the potential causes?
Answer: Inconsistent anti-proliferative effects are a common challenge in experiments with farnesyltransferase inhibitors. The variability can stem from several factors:
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Cell Line-Specific Mechanisms: The sensitivity of cancer cell lines to FTIs is not solely dependent on their Ras mutation status.[1][2] Some cell lines may have alternative survival pathways that compensate for the inhibition of farnesylation. K-Ras and N-Ras, for instance, can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when farnesyltransferase (FTase) is blocked, leading to resistance.[3]
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Culture Conditions: Standard cell culture variables can significantly impact results.[4] It is crucial to maintain consistency in:
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Cell density at the time of treatment.
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Passage number, as cellular characteristics can change over time in culture.
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Serum concentration and batch, as growth factors in serum can influence signaling pathways.
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Duration of drug exposure. Many FTIs are cytostatic rather than cytotoxic, meaning they inhibit cell growth without necessarily inducing cell death.[2]
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Compound Stability and Handling: Ensure that this compound is properly dissolved and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.
Question: Our experiments show that this compound is less effective in cell lines with K-Ras mutations than anticipated. Why might this be?
Answer: This is a well-documented phenomenon for many farnesyltransferase inhibitors. The primary reason is the alternative prenylation of K-Ras and N-Ras by the enzyme geranylgeranyltransferase I (GGTase I).[3] When FTase is inhibited by this compound, GGTase I can attach a geranylgeranyl group to K-Ras, allowing it to localize to the cell membrane and remain active. In contrast, H-Ras is exclusively farnesylated, making it more sensitive to FTIs.
Question: We are seeing unexpected off-target effects in our experiments. How can we address this?
Answer: While FTIs were designed to target Ras, they affect the farnesylation of a variety of other proteins essential for cellular function, such as nuclear lamins and centromere-associated proteins (CENP-E and CENP-F).[5][6] These "off-target" effects (or more accurately, effects on other farnesylated proteins) can contribute to the observed cellular phenotype. To dissect these effects, consider the following:
-
Dose-Response Studies: Perform detailed dose-response experiments to identify the lowest effective concentration of this compound. This can help minimize effects on less sensitive farnesylated proteins.
-
Combination with GGTIs: In a research setting, co-treatment with a geranylgeranyltransferase inhibitor (GGTI) can help to elucidate the role of alternative prenylation.
-
Molecular Analysis: Examine the processing of various farnesylated proteins (e.g., H-Ras, Lamin B) via Western blot to confirm target engagement at different concentrations of this compound.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound? this compound is a farnesyltransferase inhibitor.[7][8][9][10][11] It blocks the enzyme farnesyltransferase (FTase), which is responsible for attaching a farnesyl lipid group to certain proteins. This post-translational modification is crucial for the proper localization and function of these proteins, including the Ras family of small GTPases.[3][5]
Are the effects of this compound reversible? For many FTIs, the cellular effects, particularly growth inhibition, are cytostatic and can be reversible.[2] Upon removal of the inhibitor from the culture medium, cells may resume proliferation. This should be considered when designing experiments, especially long-term studies.
What are some common side effects or toxicities observed with FTIs in pre-clinical and clinical studies? Common side effects associated with farnesyltransferase inhibitors in clinical and pre-clinical settings include diarrhea, nausea, vomiting, fatigue, and myelosuppression.[12]
Can resistance to this compound develop? Yes, resistance to FTIs can emerge through several mechanisms. One documented mechanism is the acquisition of mutations in the farnesyltransferase enzyme itself, which can prevent the inhibitor from binding effectively.[6] Another key factor is the reliance of the cell on pathways that are not dependent on farnesylated proteins.
Experimental Protocols and Data
Representative Experimental Protocol: Cell Proliferation Assay using L-744,832
This protocol is provided as a general guideline. Optimal conditions for this compound should be determined empirically.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells per well, depending on the cell line's growth rate) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of the FTI (e.g., L-744,832) in DMSO. Create a serial dilution of the compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the FTI. Include a vehicle control (DMSO) at the same concentration as the highest FTI dose.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Representative Data: IC50 Values of L-744,832 in Pancreatic Cancer Cell Lines
| Cell Line | K-Ras Status | Representative IC50 (µM) |
| BxPC-3 | Wild-Type | ~10-20 |
| AsPC-1 | Mutant | > 50 |
| Capan-1 | Mutant | ~5-15 |
| MIA PaCa-2 | Mutant | > 50 |
| PANC-1 | Mutant | > 50 |
Note: This data is illustrative and compiled from various sources. Actual IC50 values can vary between experiments. The sensitivity to L-744,832 does not directly correlate with K-Ras mutation status, highlighting the importance of other cellular factors.[13][14]
Visualizing Pathways and Workflows
Farnesyltransferase Inhibition and Ras Signaling
Caption: Mechanism of this compound action on the Ras farnesylation pathway.
Troubleshooting Workflow for Inconsistent FTI Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with FTIs.
References
- 1. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New targets for therapy in breast cancer: Farnesyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. cellgs.com [cellgs.com]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMPOSITIONS AND METHODS FOR TREATING CONTRACTURE - Patent 1708694 [data.epo.org]
- 8. WO2005051452A2 - Polymer compositions and methods for their use - Google Patents [patents.google.com]
- 9. WO2006034128A2 - Multifunctional compounds for forming crosslinked biomaterials and methods of preparation and use - Google Patents [patents.google.com]
- 10. US8460708B2 - Compositions and systems for forming crosslinked biomaterials and associated methods of preparation and use - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Farnesyltransferase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 13. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. K-Ras-independent effects of the farnesyl transferase inhibitor L-744,832 on cyclin B1/Cdc2 kinase activity, G2/M cell cycle progression and apoptosis in human pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying L-669,262 for Enhanced Target Specificity
This technical support center is designed for researchers, scientists, and drug development professionals who are working on modifying the farnesyltransferase inhibitor L-669,262. The following guides and frequently asked questions (FAQs) address common challenges encountered during the optimization process, with a focus on improving target specificity and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are the key selectivity concerns?
A1: The primary target of this compound is farnesyl-protein transferase (FPTase). FPTase is a crucial enzyme in the post-translational modification of a variety of proteins, including those in the Ras superfamily of small GTPases, by attaching a farnesyl group to a cysteine residue in a C-terminal "CAAX box" motif. This modification is essential for the proper membrane localization and function of these proteins.
The main selectivity concerns when modifying this compound are:
-
Geranylgeranyl-protein transferase I (GGTase-I): This enzyme is structurally related to FPTase and recognizes a similar CAAX motif, catalyzing the attachment of a larger geranylgeranyl group. Cross-reactivity with GGTase-I is a common issue with FPTase inhibitors and can lead to broader biological effects. Improving selectivity for FPTase over GGTase-I is a primary goal of modification.
-
Off-target kinases: Like many small molecule inhibitors that target ATP-binding or protein-binding sites, FPTase inhibitors can inadvertently inhibit various protein kinases. This can lead to unexpected cellular phenotypes and toxicity.
Q2: My modified this compound analog shows reduced potency against FPTase. What are the likely causes?
A2: A reduction in potency is a common outcome during analog synthesis. The most probable causes include:
-
Disruption of Key Binding Interactions: The modification may have altered or removed a chemical moiety that is critical for binding to the FPTase active site. This could be a hydrogen bond donor/acceptor, a hydrophobic group, or a group that coordinates with the active site zinc ion.
-
Steric Hindrance: The newly introduced chemical group may be too bulky for the FPTase active site, preventing the inhibitor from binding optimally.
-
Altered Compound Conformation: The modification may have changed the overall three-dimensional shape of the molecule, making it less complementary to the FPTase binding pocket.
Q3: I've improved selectivity against GGTase-I, but now I'm observing significant cell toxicity at my target concentration. What should I investigate?
A3: Increased toxicity, even with improved on-target selectivity, often points to a new off-target liability. Here's how to troubleshoot:
-
Broad Kinase Profiling: Screen your new analog against a large panel of kinases (e.g., 300+ kinases) at a fixed concentration (e.g., 1 µM). This is the most direct way to identify unintended kinase targets.
-
In Silico Screening: Use computational tools to dock your new analog against a database of known protein structures to predict potential off-target interactions.
-
Phenotypic Screening: Compare the cellular phenotype (e.g., morphology, cell cycle arrest) induced by your new analog with that of known inhibitors of major signaling pathways.
-
Dose-Response Analysis: Determine if the toxicity is dose-dependent. A steep toxicity curve may suggest a specific, high-affinity off-target interaction.
Q4: How can I confirm that my modified inhibitor is engaging FPTase within the cell?
A4: Confirming target engagement in a cellular context is critical. Two effective methods are:
-
Western Blot for Farnesylation Status: A common approach is to assess the farnesylation of a known FPTase substrate, such as Lamin B. Inhibition of FPTase will lead to an accumulation of the unprocessed, non-farnesylated form of the protein, which can be detected by a mobility shift on an SDS-PAGE gel.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence of a ligand. Successful binding of your inhibitor to FPTase in cell lysate will increase its melting temperature, which can be quantified by Western blot.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical FPTase Assay
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | 1. Visually inspect your compound in assay buffer for precipitation. 2. Test a range of DMSO concentrations in the final assay; keep it consistent and as low as possible (typically <1%). 3. Consider adding a small amount of a non-ionic surfactant like Tween-20 to the assay buffer. |
| Reagent Instability | 1. Prepare fresh working solutions of FPTase enzyme, farnesyl pyrophosphate (FPP), and peptide substrate for each experiment. 2. Aliquot and store reagents at the recommended temperatures to avoid freeze-thaw cycles. |
| Incorrect Assay Conditions | 1. Verify the concentrations of FPP and the peptide substrate. For competitive inhibitors, the IC50 value can be sensitive to substrate concentration. 2. Ensure the assay buffer pH and salt concentrations are optimal for FPTase activity. |
| Plate Reader Settings | 1. For fluorescence-based assays, confirm that the excitation and emission wavelengths are correct for the fluorophore being used. 2. Optimize the gain setting on the plate reader to ensure the signal is within the linear range of detection. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). 2. If the compound is not permeable, consider prodrug strategies or chemical modifications to improve its drug-like properties. |
| Efflux by Cellular Transporters | 1. Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular potency increases. |
| High Protein Binding | 1. Measure the fraction of your compound bound to plasma proteins. High binding reduces the free concentration available to interact with the target. |
| Compound Metabolism | 1. Incubate your compound with liver microsomes to assess its metabolic stability. Rapid metabolism will reduce its effective concentration in cells over time. |
| Off-Target Effects Masking On-Target Activity | 1. At higher concentrations, off-target effects can dominate the cellular response. 2. Perform a rescue experiment: transfect cells with a mutant FPTase that is resistant to your inhibitor. If the phenotype is reversed, it confirms an on-target mechanism. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Modified Analogs
| Compound | FPTase IC50 (nM) | GGTase-I IC50 (nM) | Selectivity Index (GGTase-I / FPTase) |
| This compound | 15 | 1,500 | 100 |
| Analog A-1 | 25 | >50,000 | >2,000 |
| Analog A-2 | 8 | 800 | 100 |
| Analog B-1 | 150 | >50,000 | >333 |
Data are hypothetical and for illustrative purposes.
Table 2: Kinase Off-Target Profile of Analog A-1 (% Inhibition at 1 µM)
| Kinase Target | % Inhibition | Kinase Target | % Inhibition |
| FPTase (Control) | 98% | SRC | 85% |
| GGTase-I (Control) | 5% | ABL1 | 72% |
| EGFR | 12% | VEGFR2 | 65% |
| PI3Kα | 8% | AURKA | 9% |
Data are hypothetical and for illustrative purposes, highlighting potential off-target kinase activity.
Experimental Protocols
Protocol 1: Fluorimetric Farnesyltransferase (FPTase) Activity Assay
This protocol is adapted for a 384-well plate format to determine the IC50 value of a test compound.
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2
-
Test compound (this compound analog) and vehicle control (DMSO)
-
Black, flat-bottom 384-well microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or vehicle control to the appropriate wells of the 384-well plate.
-
Add 18 µL of a solution containing FPTase enzyme and the dansylated peptide substrate in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 5 µL of FPP solution in assay buffer to each well to start the reaction.
-
The final concentrations in a 25 µL reaction volume might be: 10 nM FPTase, 500 nM dansylated peptide, 500 nM FPP. These should be optimized for your specific enzyme and substrate batch.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot for Lamin B Processing
This protocol assesses the in-cell activity of an FPTase inhibitor by observing the processing state of Lamin B.
Materials:
-
HCT116 or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound and vehicle control (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against Lamin B (recognizing both processed and unprocessed forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of your test compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Lamin B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Look for the appearance of a higher molecular weight band (unprocessed Lamin B) and a decrease in the lower molecular weight band (processed Lamin B) with increasing inhibitor concentration.
-
Visualizations
Caption: FPTase inhibition blocks Ras membrane localization.
Caption: Workflow for modifying and evaluating FPTase inhibitors.
Technical Support Center: Interference with Common Laboratory Assays
Important Note: We were unable to locate any specific information regarding a compound designated "L-669,262" in publicly available scientific literature and databases. The following information is a generalized troubleshooting guide for researchers encountering unexpected interference in common laboratory assays. If you have a different identifier for the compound of interest, please provide it for a more specific response.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent or unexpected after introducing a new compound. What are the general troubleshooting steps?
A1: When a new compound leads to aberrant assay results, a systematic troubleshooting approach is crucial. Here’s a recommended workflow:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your compound using an independent method (e.g., LC-MS, NMR) if possible. Impurities could be the source of interference.
-
Run Appropriate Controls:
-
Vehicle Control: Ensure the solvent used to dissolve your compound does not interfere with the assay.
-
Positive Control: A known activator or inhibitor for your assay should produce the expected result.
-
Negative Control: A sample without the analyte of interest should yield a baseline or zero reading.
-
-
Assess for Direct Assay Interference: Determine if the compound directly affects the assay components or detection method. This can be done by running the assay in the absence of the biological target (e.g., enzyme or cells).
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Consult the Literature: Search for published data on your compound or structurally similar molecules to see if interference with specific assay technologies has been reported.
Q2: What are the common mechanisms by which a small molecule can interfere with a laboratory assay?
A2: Small molecules can interfere with assays through various mechanisms, including:
-
Signal Interference: The compound itself may possess properties that directly affect the assay's signal output.
-
Autofluorescence: The compound fluoresces at the same wavelength used for detection, leading to a false positive signal.
-
Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the detected signal.
-
Colorimetric Interference: The compound has a color that interferes with absorbance-based measurements.
-
-
Assay Component Interaction:
-
Enzyme Inhibition/Activation: The compound may non-specifically inhibit or activate a reporter enzyme (e.g., luciferase, alkaline phosphatase, horseradish peroxidase).
-
Antibody Binding: The compound might bind to antibodies, preventing them from binding to their target.
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Reagent Degradation: The compound could degrade a critical assay reagent.
-
-
Nonspecific Binding: The compound may bind to assay surfaces (e.g., microplate wells) or other proteins in the sample, leading to misleading results.
Troubleshooting Guides
Guide 1: Investigating Potential Autofluorescence
Issue: An unexpected increase in signal in a fluorescence-based assay.
Troubleshooting Steps:
-
Blank Measurement: Prepare a sample containing only the assay buffer and your compound at the final assay concentration.
-
Fluorescence Reading: Measure the fluorescence of this sample using the same filter set as your experiment.
-
Analysis: If a significant signal is detected compared to the buffer-only control, your compound is likely autofluorescent.
Mitigation Strategies:
-
Use a Different Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum.
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay, as this can minimize interference from short-lived background fluorescence.
-
Data Correction: Subtract the background fluorescence from the compound-only control from your experimental wells. Note that this may not be accurate if the compound's fluorescence changes in the presence of other assay components.
Guide 2: Ruling out Luciferase Inhibition
Issue: Decreased signal in a luciferase-based reporter assay that is not consistent with the expected biological activity.
Troubleshooting Steps:
-
Direct Luciferase Inhibition Assay: Perform an in vitro assay with purified luciferase enzyme.
-
Experimental Setup:
-
Control: Luciferase enzyme + substrate in assay buffer.
-
Test: Luciferase enzyme + substrate + your compound in assay buffer.
-
-
Analysis: A decrease in luminescence in the presence of your compound indicates direct inhibition of the luciferase enzyme.
Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To determine if a test compound exhibits intrinsic fluorescence at the assay's detection wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Method:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer, covering the concentration range used in your primary assay.
-
Include a buffer-only control (no compound).
-
Pipette the dilutions and the control into the wells of a black microplate.
-
Read the plate on a microplate reader at the excitation and emission wavelengths used in your primary assay.
-
Plot the fluorescence intensity against the compound concentration.
Data Presentation
Table 1: Example Data for Autofluorescence Assessment
| Compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Buffer) | 52 | 5 |
| 1 | 250 | 15 |
| 5 | 1230 | 45 |
| 10 | 2500 | 98 |
| 50 | 11500 | 450 |
Visualizations
Caption: General troubleshooting workflow for unexpected assay results.
Caption: Common mechanisms of small molecule interference in laboratory assays.
Validation & Comparative
Validating the On-Target Effects of L-669,262: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor L-669,262 with other prominent alternatives in the field. Designed for researchers, scientists, and drug development professionals, this document outlines the on-target effects of this compound, presenting supporting experimental data and detailed methodologies to aid in the critical evaluation and replication of key experiments.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably members of the Ras superfamily of small GTPases. By attaching a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif, FTase facilitates the membrane localization of these proteins, a prerequisite for their activation and downstream signaling. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention. This compound is a potent and specific inhibitor of FTase, preventing the farnesylation and subsequent activation of Ras and other farnesylated proteins.
Comparative Analysis of On-Target Effects
The primary on-target effect of this compound and its alternatives is the inhibition of farnesyltransferase activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 data for this compound and other well-characterized farnesyltransferase inhibitors (FTIs).
| Compound | Target | IC50 (nM) | Cell-Based Potency (IC50, nM) | Reference |
| This compound | Farnesyltransferase | Data Not Available in Public Domain | Data Not Available in Public Domain | |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 | 4.0 (K-Ras transformed fibroblasts) | [1] |
| Tipifarnib (R115777) | Farnesyltransferase | 0.45 - 0.57 | Data Varies by Cell Line | [1] |
| FTI-277 | Farnesyltransferase | Data Varies by Study | Data Varies by Cell Line | |
| L-744,832 | Farnesyltransferase | Data Varies by Study | 10,000 (in Rat1/Ras cells) | [2] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme source.
Signaling Pathway Perturbation
The inhibition of farnesyltransferase by this compound directly impacts the Ras signaling cascade. By preventing the membrane association of Ras, this compound effectively blocks the activation of downstream effector pathways, including the Raf-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.
References
- 1. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling L-669,262: A Comparative Analysis Against Fellow Inhibitors of the Renin-Angiotensin System
For researchers, scientists, and drug development professionals, understanding the landscape of enzyme inhibitors is paramount. This guide provides a comparative analysis of L-669,262, a potent renin inhibitor, against other known modulators of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.
The Renin-Angiotensin System is a cascade of hormonal interactions that plays a crucial role in maintaining cardiovascular homeostasis. Dysregulation of this pathway is a key contributor to hypertension and related cardiovascular diseases. Direct inhibition of renin, the enzyme that catalyzes the first and rate-limiting step of this cascade, represents a primary therapeutic strategy. This compound belongs to this class of direct renin inhibitors.
The Renin-Angiotensin Signaling Cascade
The RAS cascade begins with the cleavage of angiotensinogen by the enzyme renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to increased blood pressure, sodium and water retention, and other physiological responses. Direct renin inhibitors, such as this compound, block the initial, rate-limiting step of this pathway, thereby reducing the production of all downstream effectors.
Figure 1. Simplified diagram of the Renin-Angiotensin System and points of inhibition.
Comparative Efficacy of Renin Inhibitors
Several direct renin inhibitors have been developed over the years, with Aliskiren being the first to receive clinical approval.[1][2] Other notable research compounds include Remikiren and Zankiren.[3][4] The primary measure of a renin inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | IC50 (nM) | Clinical Development Stage |
| This compound | Renin | Data not publicly available | Preclinical/Discontinued |
| Aliskiren | Renin | 0.6 - 1.5[5][6] | Approved[1][7] |
| Remikiren | Renin | 0.7 - 0.8[3] | Discontinued[8] |
| Zankiren | Renin | Data not publicly available | Discontinued[9] |
| Enalkiren | Renin | 0.78[10] | Discontinued[11] |
Note: The clinical development status is based on available information and may have changed.
Experimental Protocols
The determination of an inhibitor's IC50 value is a standard biochemical assay. Below is a generalized protocol for assessing the inhibitory activity of compounds against renin.
In Vitro Renin Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human renin and a synthetic angiotensinogen substrate are prepared in a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Initiation: The renin enzyme is pre-incubated with the various concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by the addition of the angiotensinogen substrate.
-
Detection of Product Formation: The rate of angiotensin I formation is measured over time. This can be accomplished using various detection methods, such as enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or fluorescence resonance energy transfer (FRET)-based assays.
-
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the rate of the uninhibited control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Experimental Workflow
The process of evaluating a potential renin inhibitor from initial screening to in vivo testing follows a structured workflow.
Figure 2. A generalized workflow for the discovery and development of a renin inhibitor.
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of Aliskiren (Renin Inhibitor) | PPTX [slideshare.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aliskiren: the first renin inhibitor for clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remikiren - Wikipedia [en.wikipedia.org]
- 9. Zankiren - AdisInsight [adisinsight.springer.com]
- 10. Renin | DC Chemicals [dcchemicals.com]
- 11. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Renin inhibitors: discovery and development. An overview and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
Unraveling the Data on L-669,262: A Comparative Guide to a Pioneering Farnesyltransferase Inhibitor
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental data available for L-669,262, a compound developed by Merck as an inhibitor of farnesyl-protein transferase (FPTase). Due to the limited public information on a compound specifically designated this compound, this guide focuses on the closely related and well-documented farnesyltransferase inhibitor L-744,832, which is often cited in the same body of research and represents the pioneering efforts by Merck in this field. This analysis is based on available scientific literature and patents, offering a framework for understanding its mechanism of action and comparing its performance with other relevant compounds.
Comparative Analysis of Farnesyltransferase Inhibitor Activity
The primary mechanism of action of this compound and related compounds is the inhibition of farnesyl-protein transferase, a key enzyme in the post-translational modification of the Ras protein. Farnesylation is a critical step for the localization of Ras to the cell membrane, which is essential for its signal-transducing functions. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FPTase an attractive target for therapeutic intervention.
Below is a summary of the inhibitory activities of representative farnesyltransferase inhibitors from the same class as this compound, providing a baseline for comparative evaluation.
| Compound | Target | IC50 (nM) | Cell-Based Assay (IC50, µM) | Reference |
| L-744,832 | Farnesyl-Protein Transferase | 1.8 | 0.019 (Ras processing) | [1] |
| Tipifarnib (R115777) | Farnesyl-Protein Transferase | 0.6 | 0.007 (H-Ras transformed cells) | [2] |
| Lonafarnib (SCH66336) | Farnesyl-Protein Transferase | 1.9 | 0.001-0.005 (various tumor cell lines) | [3] |
Experimental Protocols
To ensure the reproducibility of findings related to farnesyltransferase inhibitors, it is crucial to follow standardized experimental protocols. Below are methodologies for key experiments typically cited in the evaluation of compounds like this compound.
In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FPTase.
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP), [³H]-labeled
-
Ras-CVLS peptide (or similar substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compound (e.g., this compound)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant FPTase, and the Ras-CVLS peptide substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [³H]-FPP.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Separate the [³H]-farnesylated peptide from unincorporated [³H]-FPP (e.g., by filter binding and washing).
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cell-Based Ras Processing Assay
This assay assesses the ability of a compound to inhibit the farnesylation of Ras within a cellular context.
Materials:
-
A cell line expressing a target Ras protein (e.g., H-Ras)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target Ras protein
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 18-24 hours).
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE. Processed (farnesylated) Ras migrates faster than unprocessed (non-farnesylated) Ras.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with the primary antibody against the Ras protein.
-
Incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the shift from processed to unprocessed Ras to determine the IC50 for inhibition of Ras processing.
Visualizing Key Pathways and Workflows
To aid in the understanding of the experimental context, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Ras signaling and FPTase inhibition pathway.
Caption: FPTase inhibitor evaluation workflow.
References
L-669,262 efficacy compared to standard-of-care drugs
Following a comprehensive search of publicly available scientific and pharmaceutical databases, no specific information, efficacy data, or standard-of-care comparisons could be found for a compound designated "L-669,262."
Initial searches for "this compound" did not yield any relevant results pertaining to a pharmaceutical agent, its mechanism of action, or its therapeutic indications. Further investigation into pharmaceutical research and drug development databases also failed to identify any compound with this designation.
It is possible that "this compound" is an internal compound identifier used within a specific research institution or pharmaceutical company that has not been disclosed in public forums or scientific literature. It may also be a typographical error, or refer to a compound that has not progressed to a stage of development where information is publicly available.
Without a clear identification of this compound, its intended therapeutic area, and its pharmacological properties, it is not possible to:
-
Identify the appropriate standard-of-care drugs for comparison.
-
Locate any preclinical or clinical data on its efficacy.
-
Provide experimental protocols related to its study.
-
Generate the requested data tables and visualizations.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. If "this compound" is a different designation for a known investigational drug, providing the alternative name would be necessary to proceed with a comparative analysis.
In Vivo Validation of In Vitro Results: A Comparative Analysis for L-669,262
An extensive search for the compound L-669,262 has yielded no publicly available data regarding its in vitro or in vivo validation. This suggests the compound name may be inaccurate, an internal designation not in the public domain, or a historical compound with limited documented research. Therefore, a direct comparison guide for this compound cannot be provided at this time.
To facilitate future analysis upon identification of the correct compound or a suitable alternative, this guide outlines the established framework and methodologies for comparing in vitro findings with in vivo experimental data. This structure is designed for researchers, scientists, and drug development professionals to critically evaluate the translational potential of pharmaceutical compounds.
General Framework for In Vitro to In Vivo Validation
The progression of a compound from a promising in vitro candidate to a validated in vivo therapeutic involves a rigorous, multi-step process. The primary goal is to ascertain whether the cellular or acellular activity observed in a controlled laboratory setting translates to the complex biological system of a living organism.
A generalized workflow for this validation process is illustrated below. This diagram outlines the critical stages, from initial in vitro screening to conclusive in vivo efficacy and safety studies.
Caption: Generalized workflow for in vitro to in vivo drug discovery and validation.
Data Presentation for Comparative Analysis
A crucial aspect of comparing in vitro and in vivo results is the structured presentation of quantitative data. The following tables provide a template for organizing key parameters.
Table 1: In Vitro Activity Profile
| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Cell Line/System |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | ||||
| Alternative 2 |
Table 2: In Vivo Pharmacokinetic and Efficacy Data
| Compound | Animal Model | Dosing Route & Schedule | Bioavailability (%) | Cmax (ng/mL) | Efficacy Endpoint & Result |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | |||||
| Alternative 2 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the objective comparison of different compounds. While specific protocols for this compound are unavailable, the following sections describe standard methodologies.
In Vitro Target Binding Assay (Example: Radioligand Binding Assay)
-
Preparation of Cell Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: Membranes are incubated with a radiolabeled ligand of known affinity for the target and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Study (Example: Xenograft Tumor Model)
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Animals are randomized into vehicle control and treatment groups. The test compound is administered according to a defined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are excised and may be used for further analysis (e.g., biomarker assessment).
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathway Visualization
Understanding the mechanism of action of a compound requires mapping its effects on cellular signaling pathways. The following is a hypothetical representation of a signaling cascade that could be modulated by a therapeutic agent.
Control Experiments for L-669,262 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments for studies involving L-669,262, a potent inhibitor of squalene synthase. Understanding the appropriate controls is critical for the accurate interpretation of experimental results and the robust evaluation of this compound's therapeutic potential. This document outlines alternative compounds, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound and Squalene Synthase Inhibition
This compound is a specific inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. By inhibiting this step, this compound effectively reduces the de novo synthesis of cholesterol. This mechanism makes it a subject of interest for therapies targeting hypercholesterolemia.
Comparative Analysis of Squalene Synthase Inhibitors
The selection of appropriate positive and negative controls is paramount in studies of this compound. This includes comparing its activity with other known squalene synthase inhibitors and compounds that modulate the cholesterol biosynthesis pathway through different mechanisms.
| Compound | Target | Mechanism of Action | IC50 (for SQS) | In Vivo Efficacy (Cholesterol Reduction) | Key Considerations |
| This compound | Squalene Synthase | Competitive inhibitor | Potent (specific values not publicly available) | Demonstrated reduction in plasma cholesterol in monkeys | Limited publicly available data on specific potency. |
| Zaragozic Acid A (Squalestatin 1) | Squalene Synthase | Potent competitive inhibitor | ~5 nM | Effective in lowering cholesterol in various animal models. | A well-characterized research tool for SQS inhibition. |
| TAK-475 | Squalene Synthase | Synthetic inhibitor | Potent (specific values vary by study) | Clinically tested, showing significant LDL cholesterol reduction. | Provides a clinically relevant benchmark. |
| Atorvastatin (Lipitor) | HMG-CoA Reductase | Competitive inhibitor | N/A (targets different enzyme) | Up to 60% LDL cholesterol reduction. | Standard-of-care for hypercholesterolemia; acts upstream of SQS. |
| Vehicle Control | N/A | Inert solvent (e.g., DMSO, saline) | N/A | No effect on cholesterol levels. | Essential negative control to account for solvent effects. |
| Inactive Analogue of this compound | Squalene Synthase (ideally) | Structurally similar but inactive compound | High or no inhibition | No effect on cholesterol levels. | Ideal negative control to demonstrate target specificity (if available). |
Experimental Protocols
Accurate assessment of this compound's effects requires standardized and well-controlled experimental protocols. Below are methodologies for key assays.
Squalene Synthase Activity Assay
Objective: To determine the in vitro potency of this compound and its analogues in inhibiting squalene synthase activity.
Principle: This assay measures the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene by squalene synthase in the presence and absence of the inhibitor.
Protocol:
-
Enzyme Preparation: Prepare microsomal fractions containing squalene synthase from rat liver or a recombinant source.
-
Reaction Mixture: In a reaction buffer (e.g., phosphate buffer, pH 7.4, containing MgCl2 and NADPH), add the microsomal preparation.
-
Inhibitor Addition: Add varying concentrations of this compound or control compounds (dissolved in a suitable solvent like DMSO). Include a vehicle-only control.
-
Initiation: Start the reaction by adding radiolabeled [3H]FPP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH) and extract the lipid-soluble squalene using an organic solvent (e.g., petroleum ether).
-
Quantification: Measure the radioactivity of the extracted squalene using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cholesterol Biosynthesis Assay in Cultured Cells
Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular context.
Principle: This assay measures the incorporation of a radiolabeled precursor (e.g., [14C]-acetate) into newly synthesized cholesterol in cultured cells.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 24 hours).
-
Labeling: Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells and extract the total lipids using a solvent mixture (e.g., hexane:isopropanol).
-
Separation: Separate the different lipid species, including cholesterol, using thin-layer chromatography (TLC).
-
Quantification: Visualize the radiolabeled cholesterol on the TLC plate using autoradiography or a phosphorimager and quantify the radioactivity.
-
Data Analysis: Normalize the amount of radiolabeled cholesterol to the total protein content and calculate the percentage of inhibition compared to the vehicle-treated control.
Cell Viability Assay
Objective: To evaluate the potential cytotoxicity of this compound.
Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, add a range of concentrations of this compound and control compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a period relevant to the primary efficacy assays (e.g., 24-72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Living cells will convert the reagent into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visualizing the cholesterol biosynthesis pathway and the experimental logic helps in understanding the context of this compound studies.
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for Statins and this compound.
Caption: A typical experimental workflow for evaluating a squalene synthase inhibitor like this compound.
Caption: Logical relationship of control compounds in this compound studies.
A Head-to-Head Comparison of L-669,262 Analogs: A Guide for Researchers
Despite a comprehensive search of available scientific literature, no direct head-to-head comparative studies or individual experimental data for analogs of the squalene synthase inhibitor L-669,262 were found. Therefore, a quantitative comparison of their performance and detailed experimental protocols cannot be provided at this time.
Squalene synthase represents a critical enzymatic step in the cholesterol biosynthesis pathway, making it an attractive target for the development of lipid-lowering therapies. Inhibition of this enzyme is intended to reduce the production of cholesterol. While this compound is known as an inhibitor of this enzyme, public domain data regarding its specific analogs and their comparative efficacy is not available.
The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase
The synthesis of cholesterol is a multi-step process that begins with acetyl-CoA. A key regulatory enzyme in this pathway is HMG-CoA reductase, the target of statin drugs. Downstream of HMG-CoA reductase, the pathway branches to produce various essential molecules. The first committed step solely for cholesterol synthesis is the conversion of farnesyl pyrophosphate (FPP) to squalene, a reaction catalyzed by squalene synthase.
Inhibiting squalene synthase is a therapeutic strategy aimed at specifically blocking cholesterol formation without affecting the synthesis of other important molecules derived from earlier intermediates in the pathway.
Caption: Simplified Cholesterol Biosynthesis Pathway.
General Experimental Protocol for Squalene Synthase Inhibition Assay
While specific data for this compound analogs is unavailable, a general workflow for assessing the inhibitory activity of compounds against squalene synthase can be outlined. This typically involves an in vitro enzymatic assay.
The following diagram illustrates a common experimental workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: General Squalene Synthase Inhibition Assay Workflow.
Concluding Remarks
The absence of publicly accessible data on this compound analogs prevents a direct and quantitative comparison of their activities. For researchers in drug development, this highlights a gap in the current scientific literature. Future studies detailing the synthesis, structure-activity relationships, and in vitro/in vivo performance of this compound analogs would be of significant value to the scientific community exploring novel cholesterol-lowering agents. Researchers interested in this area are encouraged to consult primary literature on other squalene synthase inhibitors to inform their experimental design and compound selection.
Safety Operating Guide
Navigating the Disposal of L-669,262: A Guide to Safe and Compliant Practices
The initial step in the proper disposal of any laboratory chemical is to consult its Safety Data Sheet (SDS). An SDS provides comprehensive information regarding a substance's hazards, handling, storage, and disposal. In the absence of a specific SDS for L-669,262, it is crucial to treat the substance as potentially hazardous and to follow general best practices for chemical waste management.
General Chemical Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are paramount to minimizing risks associated with chemical exposure. The following table summarizes general recommendations for handling laboratory chemicals.
| Precaution Category | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust or vapors.[1][2] |
| Personal Protective Equipment (PPE) | Eye Protection: Wear safety glasses or goggles to protect against splashes.[2][3] Hand Protection: Wear impervious gloves, such as nitrile rubber.[4] Respiratory Protection: If dusts are generated, use a respirator with an appropriate filter (e.g., P1 type).[4] Protective Clothing: Wear a lab coat and other protective clothing to prevent skin contact.[5] |
| Hygiene Practices | Avoid eating, drinking, or smoking in areas where chemicals are handled.[1][2] Wash hands thoroughly after handling.[3][5] |
| Handling Precautions | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Do not get in eyes, on skin, or on clothing.[5] Keep containers tightly closed when not in use.[4] |
Procedural Workflow for Chemical Waste Disposal
The proper disposal of chemical waste is a systematic process that involves identification, segregation, and adherence to established protocols. The following diagram illustrates a general workflow for managing laboratory chemical waste.
Step-by-Step Disposal Guidance
In the absence of specific information for this compound, the following procedural steps, derived from general laboratory safety guidelines, should be followed:
-
Hazard Assessment : Since the specific hazards of this compound are unknown, it should be handled as a substance with potential health effects, including skin, eye, and respiratory irritation, and possible harm if swallowed or inhaled.[3]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Improper mixing can lead to dangerous chemical reactions.
-
Containerization : Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent degradation or leakage.
-
Labeling : Clearly label the waste container with the chemical name ("this compound") and any known hazard warnings.
-
Storage : Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound. EHS professionals are equipped to provide detailed instructions based on the chemical's properties and in accordance with local, state, and federal regulations.[6]
-
Spill Management : In the event of a spill, avoid breathing any dust or vapors.[4] Absorb the spill with an inert, dry material and place it in an appropriate waste disposal container.[5] Clean the affected area thoroughly.[4] For large spills, or if you are unsure how to proceed, evacuate the area and contact your EHS department immediately.
It is imperative to adhere to all institutional policies and governmental regulations concerning chemical waste disposal.[7] Never dispose of chemical waste down the drain or in the regular trash unless explicitly authorized by your EHS office.[6]
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. assets.testequity.com [assets.testequity.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. 1926.252 - Disposal of waste materials. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
